Lenacapavir
Description
This compound is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Sunlenca for the treatment of HIV. This compound is also being studied as an investigational drug to prevent HIV infection.
This compound belongs to a group of HIV drugs called capsid inhibitors. Capsid inhibitors interfere with HIV capsid, a protein shell that protects HIV’s genetic material and enzymes needed for replication. Capsid inhibitors can disrupt HIV capsid during multiple stages of the viral life cycle. This prevents HIV from multiplying and can reduce the amount of HIV in the body.
This compound may work against HIV strains that are resistant to other HIV drugs.
HIV/AIDS remains an area of concern despite the introduction of numerous successful therapies, mainly due to the emergence of multidrug resistance and patient difficulty in adhering to treatment regimens. This compound is a first-in-class capsid inhibitor that demonstrates picomolar HIV-1 inhibition as a monotherapy in vitro, little to no cross-resistance with existing antiretroviral agents, and extended pharmacokinetics with subcutaneous dosing. this compound was first globally approved on August 22, 2022 by the European Commission to treat adults with multi-drug resistant HIV infection. On December 22, 2022, it was also approved by the FDA.
This compound is a Human Immunodeficiency Virus 1 Capsid Inhibitor. The mechanism of action of this compound is as a HIV Capsid Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
See also: this compound Sodium (active moiety of).
Properties
IUPAC Name |
N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXUCLEHAUSDY-WEWMWRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32ClF10N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2189684-44-2 | |
| Record name | Lenacapavir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2189684442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenacapavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LENACAPAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A0O6FB4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lenacapavir on the HIV-1 Capsid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenacapavir (LEN), a first-in-class capsid inhibitor, represents a significant advancement in the treatment of multidrug-resistant HIV-1. Its novel mechanism of action targets the HIV-1 capsid protein (CA), a critical component involved in multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of this compound's interaction with the HIV-1 capsid, detailing its binding characteristics, the functional consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. By disrupting the delicate balance of capsid stability required for successful infection, this compound effectively inhibits viral replication through a multi-faceted approach, offering a potent and long-acting therapeutic option.
Introduction to the HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical protein shell composed of approximately 1,500 capsid protein (p24) subunits, which assemble into a lattice of hexamers and pentamers.[1] This structure encases the viral genome and essential enzymes, playing a pivotal role in both early and late stages of the HIV-1 replication cycle.[2][3] Its functions include protecting the viral contents from cellular defenses, trafficking the viral genome to the nucleus, and facilitating nuclear import.[1][2] The capsid's structural integrity and its timely disassembly (uncoating) are critical for successful reverse transcription and integration of the viral DNA into the host genome.[1][4] Furthermore, the capsid protein is also integral to the assembly of new virions.[2][5] The multifaceted and essential nature of the capsid makes it an attractive target for antiretroviral therapy.[6]
This compound's Binding Site and Interaction with the Capsid Lattice
This compound binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits within a hexamer.[2][4][6][7][8] This binding site, often referred to as the "FG-binding pocket," is critical for capsid stability and its interactions with host cell factors.[4] Structural studies have revealed that this compound interacts with specific residues, including N74 of the N-terminal domain of one hexamer subunit and K70 and N183 of the C-terminal domain of a neighboring subunit.[2] This interaction over-stabilizes the capsid lattice, a phenomenon often described as "hyperstabilization."[1][5][9]
Dual Mechanism of Action: Disruption of Core Integrity and Lattice Stabilization
A key aspect of this compound's mechanism is its dual effect on the HIV-1 core. While it stabilizes the overall capsid lattice, it paradoxically leads to a disruption of the core's integrity.[4][6][7][8][10][11] This means that while the protein-protein interactions within the lattice are strengthened, the overall structure can become brittle and prone to premature rupture.[12] This disruption prevents the orderly process of uncoating, which is essential for the release of the viral genome at the appropriate time and location within the host cell.[1][4]
Impact on Early Stages of the HIV-1 Lifecycle
This compound's primary impact is on the early stages of HIV-1 infection. By binding to the capsid, it interferes with several critical steps:
-
Nuclear Import: this compound-treated viral cores are able to dock at the nuclear envelope but fail to enter the nucleus.[4][6][10][11] This suggests that the altered capsid structure induced by the drug impairs the necessary interactions with the nuclear pore complex that mediate entry.
-
Uncoating and Reverse Transcription: The hyperstabilization of the capsid lattice prevents the timely and coordinated disassembly of the core.[1][9] This premature breakage or altered uncoating process exposes the viral genetic material to the hostile cytoplasmic environment and disrupts reverse transcription.[12]
Impact on Late Stages of the HIV-1 Lifecycle
This compound also affects the late stages of viral replication:
-
Virion Assembly and Maturation: During the formation of new virus particles, this compound's presence leads to the assembly of aberrant or malformed capsids.[2][12][13] It accelerates the assembly process, which can introduce errors and result in non-infectious virions.[12][13]
The multifaceted impact of this compound across the HIV-1 lifecycle is visually summarized in the following diagram.
References
- 1. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 10. [PDF] this compound disrupts HIV-1 core integrity while stabilizing the capsid lattice | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Research reveals how this compound pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]
- 13. biorxiv.org [biorxiv.org]
Lenacapavir's High-Affinity Binding to the HIV-1 Capsid Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of lenacapavir's potent antiviral activity: its high-affinity binding to the HIV-1 capsid protein (CA). As a first-in-class capsid inhibitor, this compound presents a novel mechanism of action, interfering with multiple essential stages of the viral lifecycle.[1][2][3] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and experimental workflows.
Quantitative Analysis of this compound-Capsid Binding Affinity
This compound demonstrates exceptional potency against HIV-1, largely attributed to its strong and specific binding to the viral capsid.[4] The following tables summarize the key quantitative metrics that define this interaction, including equilibrium dissociation constants (KD), association (kon) and dissociation (koff) rate constants, and effective concentrations (EC50) in various cellular contexts.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | HIV-1 Strain/Isolate | Parameter | Value (pM) |
| MT-4 cells | Wild-Type | EC50 | 105[5] |
| Human CD4+ T cells | Wild-Type | EC50 | 32[4][5] |
| Macrophages | Wild-Type | EC50 | 56[2] |
| 23 Clinical Isolates | Various | EC50 Range | 20 - 160[5] |
| HIV-2 Isolates | - | EC50 | 885[2][5] |
Table 2: Binding Kinetics of this compound to HIV-1 CA Hexamers (Wild-Type vs. Resistant Mutants)
| CA Variant | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Fold Change in KD vs. WT |
| Wild-Type (WT) | 0.24 | 1.2 | 0.29 | - |
| Q67H | 1.2 | 1.1 | 0.13 | ~5-fold reduction[6] |
| N74D | 4.7 | 0.5 | 2.4 | ~20-fold decrease[6] |
| Q67H/N74D | 35.7 | 0.4 | 14.3 | ~150-fold reduced[6] |
Data derived from Surface Plasmon Resonance (SPR) experiments.[6]
Table 3: Comparative Binding Affinities of this compound
| Target | Parameter | Value |
| Cross-linked CA hexamers | KD | ~200 pM[7] |
| CA monomers | KD | ~2 nM[7] |
Mechanism of Action: A Multi-faceted Disruption of the Viral Lifecycle
This compound's primary mechanism of action involves binding directly to a conserved hydrophobic pocket at the interface between two adjacent capsid protein subunits within the hexameric lattice.[5][7][8] This interaction hyper-stabilizes the capsid core, interfering with critical processes at multiple stages of the HIV-1 replication cycle.[1][9][10]
-
Early Stage Inhibition: During the early phase of infection, this compound's stabilization of the capsid prevents its proper disassembly (uncoating).[8][9] This interferes with reverse transcription, nuclear import of the pre-integration complex, and subsequent integration of the viral DNA into the host genome.[6][10] The drug's binding can also disrupt the interaction of the capsid with host factors essential for nuclear import, such as Nup153 and CPSF6.[11]
-
Late Stage Inhibition: In the late stages of the viral lifecycle, this compound disrupts the assembly of new virions.[5] It interferes with the proper formation of the capsid core, leading to the production of non-infectious, morphologically aberrant virus particles.[12][13]
Figure 1: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Experimental Protocols for Binding Affinity Determination
The quantitative data presented in this guide are primarily derived from biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It was employed to determine the association and dissociation rate constants of this compound binding to HIV-1 capsid hexamers.[6]
Experimental Workflow:
-
Protein Immobilization:
-
Recombinant, cross-linked HIV-1 CA hexamers (wild-type and mutant variants) are immobilized on a sensor chip surface (e.g., a CM5 chip). This creates a stable surface for interaction analysis.
-
-
Analyte Injection:
-
Solutions of this compound at various concentrations (e.g., ranging from 0.078 µM to 2.5 µM) are flowed over the sensor chip surface.[6]
-
-
Association Phase:
-
As this compound binds to the immobilized CA hexamers, the change in the refractive index at the sensor surface is monitored in real-time, generating an association curve.
-
-
Dissociation Phase:
-
Following the association phase, a buffer solution without this compound is flowed over the chip, causing the bound this compound to dissociate. The decay in the signal is monitored to generate a dissociation curve.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a simple kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[6]
-
Figure 2: Workflow for SPR analysis of this compound-capsid binding.
Cell-Based Antiviral Assays
Cell-based assays are crucial for determining the effective concentration of a drug in a more biologically relevant context.
General Protocol for EC50 Determination:
-
Cell Culture:
-
Drug Treatment:
-
Cells are pre-incubated with serial dilutions of this compound.
-
-
Viral Infection:
-
The treated cells are then infected with a known amount of HIV-1.
-
-
Incubation:
-
The infected cells are incubated for a period that allows for viral replication (typically several days).
-
-
Quantification of Viral Replication:
-
The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the cell culture supernatant.
-
Reporter Gene Assay: Use of reporter viruses (e.g., expressing luciferase or GFP) where the reporter signal is proportional to the level of infection.
-
-
-
Data Analysis:
-
The data are plotted as the percentage of viral inhibition versus the drug concentration. A dose-response curve is generated, and the EC50 value (the concentration of the drug that inhibits 50% of viral replication) is calculated.
-
Conclusion
This compound's exceptional potency is firmly rooted in its high-affinity and specific binding to the HIV-1 capsid protein. The picomolar to low nanomolar binding affinities, coupled with its unique multi-stage mechanism of action, underscore its significance as a groundbreaking antiretroviral agent. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation capsid inhibitors. The detailed quantitative data and experimental workflows presented herein serve as a valuable resource for researchers dedicated to advancing HIV-1 therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. natap.org [natap.org]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infezmed.it [infezmed.it]
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (sold under the brand name Sunlenca) is a first-in-class, long-acting antiretroviral medication for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] As a selective inhibitor of the HIV-1 capsid protein, it presents a novel mechanism of action that disrupts multiple, essential steps in the viral lifecycle.[2][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, details the experimental methodologies used to characterize the agent, and presents visualizations of its mechanism and associated experimental workflows.
Pharmacodynamics
Mechanism of Action
This compound is a potent, multistage inhibitor of HIV-1 replication that targets the viral capsid, a protein shell that encloses the viral RNA and essential enzymes.[3][4] Unlike previous antiretrovirals that target viral enzymes, this compound binds directly to the interface between capsid protein (p24) subunits.[1][2] This interaction interferes with several critical stages of the HIV-1 lifecycle:
-
Capsid-Mediated Nuclear Import: In the early stages of infection, this compound stabilizes the capsid, preventing the proper release of its contents and blocking the transport of the viral pre-integration complex into the host cell nucleus.[1][2] It competitively interrupts the capsid's necessary interactions with host cell proteins like CPSF6 and Nup153, which are essential for nuclear entry.[5]
-
Virus Assembly and Release: In the late stages, this compound interferes with the assembly of new virions.[2] It disrupts the rate at which capsid subunits associate, leading to the formation of improperly shaped or aberrant capsids.[2][3]
-
Production of Capsid Proteins: The drug also reduces the production of new capsid protein subunits by interfering with Gag/Gag-Pol polyprotein functioning.[2]
This multi-faceted mechanism of action makes this compound a highly potent inhibitor of HIV-1 replication.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. go.drugbank.com [go.drugbank.com]
Lenacapavir's Impact on HIV-1 Pre-Integration Complex Nuclear Import: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (LEN), a first-in-class, potent, long-acting HIV-1 capsid inhibitor, represents a significant advancement in antiretroviral therapy. Its unique mechanism of action targets the HIV-1 capsid protein (CA), interfering with multiple critical steps in the viral lifecycle. This technical guide provides an in-depth examination of this compound's primary effect on the early stages of infection: the inhibition of the nuclear import of the HIV-1 pre-integration complex (PIC). We will explore the molecular interactions, the paradoxical effects on capsid stability, and the ultimate blockade of nuclear entry. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.
Introduction: The HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical fullerene-like structure composed of approximately 250 hexamers and 12 pentamers of the viral capsid (CA) protein.[1] Far from being a passive container, the capsid is a dynamic structure that orchestrates critical early-stage events of the viral lifecycle. Following viral fusion and entry into the cytoplasm, the capsid shields the viral genome and associated enzymes from host cell sensors and degradative pathways.[2][3] It also serves as a platform for interaction with various host factors that facilitate reverse transcription and trafficking towards the nucleus.[4]
A crucial step for HIV-1, a lentivirus, is the active transport of its genetic material across the nuclear envelope of non-dividing cells, such as macrophages.[5] This process is mediated by the intact or nearly intact viral capsid, which engages with components of the nuclear pore complex (NPC).[2] The precise timing of capsid disassembly, or "uncoating," is finely regulated and is thought to occur at or within the nuclear pore.[6] Given its central role, the HIV-1 capsid has emerged as a compelling target for antiretroviral drug development.[2][7]
This compound's Mechanism of Action at the Capsid Interface
This compound exerts its potent antiviral activity by binding to a conserved, hydrophobic pocket at the interface between two adjacent CA monomers within a hexamer.[4][7][8] This binding site is functionally significant as it is also the interaction site for essential host factors, namely Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[1][4][9][10]
-
Nup153: A component of the nuclear basket of the NPC, Nup153 is critical for the docking of the HIV-1 core at the nuclear pore and is essential for nuclear import in non-dividing cells.[1][10]
-
CPSF6: This host protein is involved in guiding the PIC within the nucleus towards transcriptionally active chromatin regions, which are preferential sites for integration.[9][10][11]
By binding to this shared pocket, this compound competitively inhibits the interaction between the HIV-1 capsid and these crucial host proteins.[1][10] This disruption is a key initial step in its mechanism of inhibiting nuclear import.
The Paradox of Hyperstabilization and Destabilization
A defining and somewhat paradoxical feature of this compound's mechanism is its dual effect on the capsid structure. While it binds and stabilizes the local protein-protein interactions within the CA lattice, this leads to a "hyperstabilization" of the overall structure.[12][13][14] This increased rigidity is detrimental, making the capsid brittle and prone to premature rupture.[12][15]
Studies have shown that LEN treatment leads to a dose-dependent loss of core integrity, often observed as breaks at the narrow end of the conical capsid, while simultaneously preserving the CA lattice structure.[8][16] This contrasts with another capsid inhibitor, PF-3450074 (PF74), which destabilizes the capsid lattice, leading to accelerated disassembly.[4][16][17] The consequence of this compound's action is an altered, often damaged, capsid that is unable to properly navigate the final steps of nuclear entry.[15] This hyperstabilization-induced loss of elasticity and integrity is a central element of its potent antiviral effect.[15]
Quantitative Analysis of this compound's Effects
The potency of this compound is evident in its low effective concentrations. The tables below summarize key quantitative data from various in vitro and cell-based assays.
Table 1: Antiviral Potency of this compound
| Parameter | Cell Type | Value | Reference(s) |
| EC50 (Early Stage) | Various (lymphoblastoid cells, PBMCs, CD4+ T-cells) | 23 - 190 pM | [1][7] |
| EC50 (Late Stage) | MT-4 cells | 439 pM | [7] |
| Therapeutic Index (CC50/EC50) | Human PBMCs | > 1,000,000 | [7] |
Table 2: Concentration-Dependent Effects on Nuclear Import and Capsid Integrity
| This compound Concentration | Effect | Cell Type | Reference(s) |
| 0.2 nM (5x EC50) | Inhibited nuclear import without disrupting core integrity. | HeLa cells | [17] |
| Sub-nanomolar | Blocks nuclear import. | - | [4] |
| ~10 nM | Mean occupancy at time of capsid breakage levels off at ~70%. | In vitro | |
| Substantially higher concentrations (~100 nM) | Can disrupt the conical structure during ingress and block reverse transcription. | - | [18] |
Experimental Protocols for Assessing Nuclear Import
The study of this compound's effect on HIV-1 nuclear import relies on a combination of advanced microscopy and molecular biology techniques. Below are detailed methodologies for key experiments.
Capsid Integrity and Stability Assay (Fluorescence Microscopy)
This assay distinguishes between the integrity of the viral core (i.e., its ability to retain its contents) and the stability of the CA lattice itself.
-
Objective: To simultaneously measure the effect of this compound on capsid content retention and CA lattice persistence.
-
Methodology:
-
Virus Preparation: Generate HIV-1 particles co-labeled with two fluorescent markers:
-
Cell Culture and Infection: Seed HeLa cells or other suitable cell lines on glass-bottom dishes. Infect cells with the dual-labeled virus.
-
Drug Treatment: Add this compound at various concentrations (e.g., 0.2 nM, 4 nM, 100 nM) at a timepoint post-infection where a significant number of cores have reached the nucleus (e.g., ~4 hours).[4]
-
Live-Cell Imaging: Acquire time-lapse images using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).[6] Track individual fluorescent spots corresponding to viral cores in the cytoplasm and nucleus.
-
Data Analysis: Quantify the number of cmGFP-positive and GFP-CA-positive particles over time. A particle that loses its cmGFP signal but retains its GFP-CA signal is considered a ruptured but structurally persistent capsid. Calculate the kinetics of cmGFP signal loss to determine the rate of capsid breakage.[16]
-
Quantitative PCR (qPCR) for Nuclear Import Assessment
This molecular assay indirectly quantifies nuclear import by measuring the abundance of viral DNA species that are synthesized in the nucleus.
-
Objective: To quantify the efficiency of nuclear import by measuring the levels of 2-LTR circles, a byproduct of failed integration that forms exclusively in the nucleus.
-
Methodology:
-
Infection and Drug Treatment: Infect target cells (e.g., CD4+ T-cells, macrophages) with HIV-1 in the presence or absence of a range of this compound concentrations.
-
Cell Lysis and DNA Extraction: At a specific time point post-infection (e.g., 24-48 hours), lyse the cells and extract total DNA.
-
qPCR Analysis: Perform real-time PCR using specific primers and probes designed to amplify:
-
Data Analysis: Calculate the ratio of 2-LTR circles to late reverse transcripts. A decrease in this ratio in this compound-treated samples compared to untreated controls indicates an inhibition of nuclear import.
-
ViewHIV Assay for Direct Visualization
This imaging approach allows for the simultaneous visualization of the viral capsid and its DNA genome within single cells.
-
Objective: To directly visualize the localization of capsid (CA) and viral DNA (vDNA) relative to the nucleus.
-
Methodology:
-
Infection: Synchronously infect cells (e.g., HeLa-T4 cells, primary macrophages) with the desired HIV-1 strain.[21]
-
Fixation and Permeabilization: At various times post-infection, fix the cells with paraformaldehyde and permeabilize them.
-
Probe Hybridization and Staining:
-
vDNA Detection: Use a probe set that specifically targets the HIV-1 gag gene, coupled with a branched DNA (bDNA) signal amplification system (e.g., ViewRNA).[21]
-
CA Detection: Perform immunofluorescence staining using a primary antibody against the HIV-1 p24 capsid protein, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Use a DNA dye like DAPI to visualize the nucleus.
-
-
Confocal Microscopy: Acquire z-stack images using a confocal microscope.
-
Image Analysis: Use image analysis software to quantify the amount of CA and vDNA signal within the DAPI-defined nuclear volume versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic ratio of these signals in the presence of this compound demonstrates a block in nuclear import.[21]
-
Visualizing the Mechanism and Workflows
Graphviz diagrams are provided below to illustrate the key pathways and experimental processes described.
Signaling Pathway: HIV-1 Nuclear Import and this compound's Interference
Caption: this compound competitively binds the HIV-1 capsid, blocking host factor interactions and preventing nuclear translocation.
Experimental Workflow: qPCR for Nuclear Import
References
- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor this compound [frontiersin.org]
- 3. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Live-Cell Imaging of Early Steps of Single HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct visualization of HIV-1 core nuclear import and its interplay with the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 14. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | Sciety [sciety.org]
- 15. This compound-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [en.bio-protocol.org]
- 20. media.tghn.org [media.tghn.org]
- 21. Direct Visualization of HIV-1 Replication Intermediates shows that Viral Capsid and CPSF6 Modulate HIV-1 Intra-nuclear Invasion and Integration - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development and In Vitro Efficacy of Lenacapavir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein.[1][2][3] Its novel mechanism of action, which targets multiple stages of the viral lifecycle, distinguishes it from all previously approved antiretroviral agents.[1][3] This unique approach has resulted in exceptional potency against HIV-1, including strains resistant to existing drug classes.[1][4][5] This technical guide provides an in-depth summary of the preclinical and in vitro studies that have characterized this compound's pharmacology, antiviral activity, and resistance profile, offering a foundational understanding for professionals in the field of drug development.
Mechanism of Action: A Multi-Stage Attack on the HIV-1 Capsid
This compound exerts its antiviral effect by binding to a conserved, hydrophobic pocket at the interface between adjacent capsid protein monomers within the viral core.[4][6][7] This binding event has a dual, disruptive impact on the viral lifecycle, interfering with both early and late stages of replication.[4][5][8]
Early Stage Inhibition: In the early phase of infection, after the virus enters a host cell, this compound binding hyper-stabilizes the capsid lattice.[6][9][10] While it was initially thought this might "lock" the viral contents inside, studies have shown this stabilization makes the capsid brittle, leading to premature breakage and disassembly.[11][12] This disruption prevents the proper trafficking of the viral pre-integration complex to the nucleus and its subsequent import, thereby inhibiting reverse transcription and integration of viral DNA into the host genome.[1][10][13] this compound's binding directly interferes with the capsid's interaction with essential host factors like cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are critical for nuclear entry.[13][14]
Late Stage Inhibition: During the late phase of the viral lifecycle, this compound disrupts the assembly of new virions.[4][6] By interfering with the proper formation of new capsid cores, it leads to the production of aberrant, non-infectious viral particles.[1][6] This interference with the assembly of the Gag polyprotein is a key component of its late-stage activity.[4]
Data Presentation: In Vitro Antiviral Activity and Resistance
The in vitro profile of this compound is characterized by extraordinary potency and a favorable resistance barrier. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Antiviral Potency of this compound in Various Cell Types
| Cell Type | HIV-1 Strain/Isolate | EC₅₀ (pM) | Reference |
| MT-4 Cells | HIV-1 (Lab Strain) | 105 (mean) | [1][2][4] |
| Primary Human CD4+ T-cells | HIV-1 | 32 (mean) | [2][4][15] |
| Primary Human Macrophages | HIV-1 | 56 (mean) | [2][15][16] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 30 - 190 (range) | [1] |
| HEK293T Cells | Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF) | 240 (mean) | [2] |
| Various Cell Lines | HIV-2 Isolates | 885 | [2][15] |
| CEM-NKR-CCR5-Luc Cells | HIV-2 | 2400 | [17] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Cytotoxicity and Therapeutic Index
| Cell Line | CC₅₀ | Therapeutic Index (SI = CC₅₀/EC₅₀) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | > 50,000,000 pM | > 1,000,000 | [4] |
CC₅₀ (50% cytotoxic concentration): The concentration of a substance that is toxic to 50% of the cells.[18] The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.[18]
Table 3: In Vitro Resistance Profile of this compound
| Capsid Mutation | Fold Change in EC₅₀ | Viral Fitness/Replication Capacity | Reference |
| L56I | - | Reduced | [19] |
| M66I | >1000 | Low (2-6%) | [19][20] |
| Q67H | ~5-7 | Reduced | [13][19] |
| K70N | - | Reduced | [19] |
| N74D/S | - | Reduced | [19] |
| T107N | - | Reduced | [19] |
In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to this compound.[19][20] Importantly, these mutations often come at the cost of reduced viral fitness and replication capacity.[19][21] this compound maintains full activity against viral isolates with resistance mutations to other major antiretroviral classes, indicating no cross-resistance.[1][2][17]
Experimental Protocols
The characterization of this compound's in vitro properties relies on a suite of specialized assays. Below are the methodologies for key experiments.
Multi-Cycle Antiviral Activity Assay (MT-4 Cell-Based)
This assay determines the EC₅₀ of this compound against replicating HIV-1 in a T-cell line.
-
Cell Line: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection.
-
Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
A serial dilution of this compound is prepared and added to the wells.
-
A standardized amount of HIV-1 (e.g., strain IIIB) is added to infect the cells.
-
The plates are incubated for 4-5 days to allow for multiple rounds of viral replication.
-
Cell viability is measured using a colorimetric assay (e.g., MTT or XTT), which quantifies the cytopathic effect of the virus.
-
The EC₅₀ value is calculated as the concentration of this compound that inhibits the HIV-1-induced cell killing by 50% compared to untreated virus-infected controls.
-
In Vitro Resistance Selection Assay
This experiment identifies mutations that arise under drug pressure, conferring resistance.
-
Procedure:
-
HIV-1 is cultured in T-cells (e.g., MT-2 cells) in the presence of an initial, sub-optimal concentration of this compound.[22][23]
-
The culture is monitored for signs of viral replication (viral breakthrough).
-
Once viral replication is detected, the virus-containing supernatant is harvested and used to infect fresh cells with a progressively increasing concentration of this compound.[22]
-
This process is repeated for multiple passages (e.g., up to 46-105 days).[22][23]
-
After viral breakthrough at higher drug concentrations, the viral genome is sequenced, specifically the gag gene encoding the capsid protein, to identify mutations.[22][23]
-
The identified mutations are then introduced into a wild-type virus using site-directed mutagenesis to confirm their role in resistance and to quantify the fold-change in EC₅₀.[20][21]
-
Capsid Stability and Integrity Assays (Single-Molecule Imaging)
These advanced imaging techniques directly visualize the effect of this compound on individual viral cores.
-
Methodology:
-
HIV-1 cores are produced and fluorescently labeled. Two common methods are:
-
Isolated viral cores are treated with varying concentrations of this compound.
-
Single-particle fluorescence microscopy is used to observe individual cores over time.
-
The loss of the cmGFP signal indicates a breach in core integrity (rupture), while the persistence of the GFP-CA signal indicates that the lattice itself remains stable, even if broken.[10][11]
-
These assays have demonstrated that this compound induces a dose-dependent loss of the content marker while preserving the capsid lattice signal, confirming that it breaks the core while stabilizing the lattice structure.[10][11]
-
In Vitro Combination Studies
This compound's unique mechanism of action suggests a low potential for cross-resistance with existing antiretrovirals.[8][14][24] In vitro studies combining this compound with other long-acting agents, such as islatravir (NRTTI), rilpivirine (NNRTI), and cabotegravir (INSTI), have been performed. These dose-response matrix analyses, evaluated using models like Loewe additivity and Bliss independence, generally predict additive, rather than synergistic or antagonistic, inhibition.[25] This supports its development for use in combination therapies.[25]
Conclusion
The comprehensive in vitro characterization of this compound has established it as an exceptionally potent antiretroviral agent with a novel, multi-stage mechanism of action targeting the HIV-1 capsid.[1][4] Its picomolar efficacy across diverse cell types and HIV-1 subtypes, coupled with a high barrier to resistance and lack of cross-resistance with other drug classes, underscores its significant clinical potential.[1][2][23] The detailed experimental protocols and quantitative data generated from these preclinical studies have provided a robust foundation for its successful clinical development and approval for treating multidrug-resistant HIV-1 infection.[5][7]
References
- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gilead.com [gilead.com]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Phenotypic resistance to this compound and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sti.bmj.com [sti.bmj.com]
- 23. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gilead Joins Partners for Delivery of First Shipments of Breakthrough Twice-yearly this compound for HIV Prevention to Sub-Saharan Africa - BioSpace [biospace.com]
- 25. researchgate.net [researchgate.net]
Lenacapavir's Antiviral Spectrum Against Diverse HIV-1 Subtypes: A Technical Guide
This technical guide provides an in-depth analysis of the antiviral activity of lenacapavir, a first-in-class HIV-1 capsid inhibitor, against a wide array of HIV-1 subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's potency, the experimental methodologies used for its evaluation, and a visualization of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel antiretroviral agent that targets the HIV-1 capsid protein (p24), interfering with multiple essential steps of the viral replication cycle.[1][2][3][4][5][6] Its unique mechanism of action, which involves binding to the interface between capsid protein subunits, disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core.[1][3][6] This distinct mechanism means that mutations conferring resistance to other antiretroviral classes do not affect this compound's efficacy.[1][2]
Antiviral Spectrum of this compound Against Diverse HIV-1 Subtypes
This compound has demonstrated potent antiviral activity across a broad range of HIV-1 subtypes, with picomolar to low nanomolar efficacy. In vitro studies have confirmed its activity against clinical isolates of subtypes A, A1, AE, AG, B, BF, C, D, G, and H.[2]
Table 1: In Vitro Antiviral Activity of this compound Against Diverse HIV-1 Subtypes
| HIV-1 Subtype | Cell Line | EC50 (pM) | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| A1 | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| AE | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| AG | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| B | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| B | MT-4 | 105 | 0.105 | Not applicable | [7] |
| C | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| D | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| F1 | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| G | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| H | HEK293T | - | 0.15 - 0.36 | Not specified | [2] |
| Clinical Isolates (various) | HEK293T | - | Mean: 0.24 | Not specified | [2] |
| Wild-Type (across subtypes) | Not specified | 21 - 115 | 0.021 - 0.115 | Not applicable | [8] |
| Primary Human CD4+ T cells | Primary Cells | 32 | 0.032 | Not applicable | [7] |
| HIV-1 infected macrophages/monocytes | Primary Cells | 56 | 0.056 | Not applicable | [9] |
Note: EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. Data presented is a summary from multiple sources and experimental conditions may vary.
Experimental Protocols
The evaluation of this compound's antiviral activity typically involves cell-based assays to determine its efficacy in inhibiting HIV-1 replication. Below is a generalized protocol synthesized from methodologies described in the cited literature.
In Vitro HIV-1 Drug Susceptibility Assay
This assay measures the ability of a drug to inhibit viral replication in cultured cells.
Objective: To determine the EC50 value of this compound against different HIV-1 subtypes.
Materials:
-
Cell Lines: Human embryonic kidney 293T (HEK293T) cells for virus production and T-cell lines like MT-2 or MT-4 for susceptibility assays. Peripheral blood mononuclear cells (PBMCs) or CD4+ T cells can be used for more clinically relevant data.
-
Viral Stocks: Laboratory-adapted HIV-1 strains or clinical isolates representing various subtypes.
-
This compound: Stock solution of known concentration.
-
Culture Media and Reagents: Appropriate cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics, and other necessary reagents.
-
Detection System: Method to quantify viral replication, such as a luciferase reporter gene assay, p24 antigen ELISA, or reverse transcriptase activity assay.
Procedure:
-
Virus Production:
-
Co-transfect HEK293T cells with a proviral DNA clone of the desired HIV-1 subtype and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein to produce pseudotyped viruses.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 ELISA).
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., MT-4 cells) in a 96-well plate.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Infect the cells with a standardized amount of the HIV-1 viral stock.
-
Include control wells with no drug (virus control) and no virus (cell control).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
-
Quantification of Viral Replication:
-
After incubation, measure the extent of viral replication using a chosen method. For example, if using a luciferase reporter virus, lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Experimental Workflow for In Vitro Antiviral Activity Assay
Caption: A generalized workflow for determining the in vitro antiviral activity of this compound.
This compound's Mechanism of Action on the HIV-1 Capsid
Caption: this compound interferes with multiple stages of the HIV-1 replication cycle by binding to the capsid.
Conclusion
This compound demonstrates potent and broad antiviral activity against a diverse range of HIV-1 subtypes. Its novel mechanism of action, targeting the viral capsid, makes it a valuable agent, particularly for treatment-experienced patients with multidrug-resistant HIV-1. The standardized in vitro assays provide a reliable method for assessing its efficacy and for the ongoing surveillance of potential resistance. The unique mode of action of this compound underscores the importance of the HIV-1 capsid as a therapeutic target and represents a significant advancement in the management of HIV-1 infection.
References
- 1. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor this compound [frontiersin.org]
- 8. Study to Evaluate Safety, Pharmacokinetics, and Antiviral Activity of this compound Administered Subcutaneously in Human Immunodeficiency Virus (HIV) -1 Infected Adults [ctv.veeva.com]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
Unraveling the Lenacapavir-Capsid Interface: A Structural and Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Abstract
Lenacapavir (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, has emerged as a groundbreaking therapeutic agent, demonstrating potent antiviral activity against multidrug-resistant viral strains.[1][2][3] Its unique mechanism of action, targeting the viral capsid, disrupts multiple essential stages of the HIV-1 lifecycle, from nuclear import to virion assembly.[1][2][3] This guide provides a comprehensive structural and mechanistic analysis of the this compound-capsid interface, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate molecular interactions and pathways that underpin its potent efficacy.
Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid
This compound exerts its antiviral effect by directly binding to a highly conserved hydrophobic pocket at the interface of adjacent capsid protein (p24) subunits within the viral core.[4][5] This binding event has a dual consequence: it hyper-stabilizes the capsid lattice, yet paradoxically leads to its premature rupture and disassembly.[6][7] This disruption interferes with several critical steps in the viral replication cycle:
-
Inhibition of Nuclear Import: By altering the capsid's structural integrity and pliability, this compound prevents the viral core from successfully translocating through the nuclear pore complex.[7][8]
-
Disruption of Capsid Assembly: During the late stages of replication, this compound's interference with capsid protein interactions leads to the formation of malformed, non-infectious virions.[1][2]
-
Impediment of Reverse Transcription: The premature breakdown of the capsid exposes the viral genetic material to the host cell's cytoplasm, leading to the degradation of viral RNA and DNA before reverse transcription is complete.[6]
This multi-stage inhibition contributes to this compound's high potency and its effectiveness against HIV-1 strains resistant to other antiretroviral drug classes.[1]
The this compound Binding Site: A Detailed Structural Overview
High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding mode of this compound.[5][9][10] It lodges into a hydrophobic pocket formed by two adjacent capsid subunits within a hexamer.[1][5]
Key interacting residues from one capsid subunit (CA1) include Leu56, Val59, Met66, Gln67, Lys70, and Ile73. The adjacent subunit (CA2) contributes to the binding interface through residues such as Tyr169, Leu172, and Arg173.[1] this compound establishes a network of hydrophobic and electrostatic interactions, including cation-π interactions with Arg173 and Lys70, and hydrogen bonds with Asn57, Lys70, and Asn74.[1]
The development of resistance to this compound is primarily associated with mutations in this binding pocket, most notably at positions Q67 and N74.[1][5] The Q67H mutation, for instance, introduces a conformational switch that sterically hinders this compound binding.[1] The N74D mutation disrupts a critical hydrogen bond and introduces electrostatic repulsion.[1]
References
- 1. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. Dryad | Data: Effect of this compound and PF74 on HIV-1 capsid morphology: EM images [datadryad.org]
- 6. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
The Multifaceted Role of Lenacapavir in the Disruption of the HIV-1 Replication Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that represents a significant advancement in antiretroviral therapy, particularly for heavily treatment-experienced individuals with multidrug-resistant virus.[1] Its novel mechanism of action, targeting the viral capsid at multiple stages of the replication cycle, distinguishes it from all currently approved antiretroviral agents.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits HIV-1 replication, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid
This compound exerts its potent antiviral activity by binding to a highly conserved pocket at the interface of adjacent capsid protein (p24) subunits within the viral core.[4][5] This interaction disrupts the delicate balance of capsid stability required for successful infection, interfering with critical processes in both the early and late stages of the HIV-1 lifecycle.[1][2][6]
Early Stage Inhibition: Preventing Nuclear Entry and Integration
Following entry into a host cell, the HIV-1 capsid core, containing the viral genome and essential enzymes, must traverse the cytoplasm and enter the nucleus for integration into the host DNA to occur. This compound's primary mechanism of early-stage inhibition involves the hyper-stabilization of the capsid lattice.[7] This increased stability is thought to make the capsid brittle, leading to premature uncoating and exposure of the viral contents to cytosolic degradation.[8]
Furthermore, this compound's binding to the capsid interferes with the interaction of host factors essential for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153).[3] By blocking these interactions, this compound effectively prevents the viral pre-integration complex from gaining access to the nucleus.[3]
Late Stage Inhibition: Disrupting Viral Assembly and Maturation
In the late stage of the HIV-1 replication cycle, newly synthesized viral proteins and RNA assemble at the host cell membrane to form new, immature virions. The Gag polyprotein is cleaved by the viral protease to form mature capsid proteins, which then assemble into a conical core. This compound disrupts this process by interfering with the proper assembly of the capsid.[4][9] It promotes the formation of aberrant, malformed capsids, leading to the production of non-infectious viral particles.[3]
Quantitative Antiviral Activity of this compound
This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[1] Its efficacy is characterized by extremely low half-maximal effective concentrations (EC50) and inhibitory concentrations (IC50).
Table 1: In Vitro Antiviral Activity of this compound (EC50)
| Cell Line | HIV-1 Strain/Isolate | EC50 (pM) | Reference |
| MT-4 | HIV-1 (IIIb) | 105 | [1][10] |
| Primary Human CD4+ T cells | HIV-1 (BaL) | 32 | [1] |
| Macrophages | HIV-1 (BaL) | 56 | [1] |
| CEM-NKR-CCR5-Luc | HIV-1 (various isolates) | 170 (mean) | [11] |
| MAGIC-5A | HIV-1 (various isolates) | 200 (mean) | [11] |
| MT-2 | HIV-1 (various clinical isolates) | 81 (mean) | [12] |
Table 2: Inhibition of Specific HIV-1 Replication Steps by this compound (IC50)
| Replication Step | IC50 | Reference |
| Reverse Transcription | Low nM range | |
| Nuclear Import | <500 pM | |
| Integration | <500 pM |
Table 3: this compound Binding Affinity to HIV-1 Capsid
| Capsid Form | Parameter | Value | Reference |
| Wild-Type Hexamer | KD | ~230 pM | [13] |
| Wild-Type Hexamer | kon | 7 x 104 M-1s-1 | [13] |
| Wild-Type Hexamer | koff | 1.5 x 10-5 s-1 | [13] |
| Q67H/N74D Mutant Hexamer | KD | ~34 nM | [13] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Fate-of-the-Capsid Assay
This assay is used to assess the stability of the HIV-1 core within infected cells.
Methodology:
-
Cell Culture and Infection:
-
Seed HeLa or Cf2Th cells (2 x 106 cells) on 10 cm plates.
-
The following day, infect the cells with a high titer of HIV-1 in the presence of polybrene (4–8 μg/ml).
-
Incubate the cells for a specific time to allow for infection.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and treat with pronase to remove surface-bound virus.
-
Wash the cells extensively with ice-cold PBS.
-
Lyse the cells using a Dounce homogenizer in a hypotonic lysis buffer.
-
Prepare a post-nuclear supernatant by centrifuging the lysate at 1,000 x g.
-
-
Sucrose Cushion Ultracentrifugation:
-
Layer the post-nuclear supernatant onto a 50% sucrose cushion.
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant (soluble capsid) and the pellet (particulate, intact cores).
-
Analyze the input, supernatant, and pellet fractions by Western blot using an anti-p24 antibody to quantify the amount of soluble and particulate capsid.[14]
-
Single-Round Infectivity Assay
This assay measures the ability of a virus to complete one round of infection in the presence of an inhibitor.
Methodology:
-
Virus Production:
-
Co-transfect HEK293T cells with a plasmid encoding an Env-defective HIV-1 genome (e.g., expressing luciferase or GFP as a reporter gene) and a plasmid expressing a viral envelope protein (e.g., VSV-G).
-
Harvest the cell supernatant containing pseudotyped viral particles 48-72 hours post-transfection.
-
-
Infection of Target Cells:
-
Seed target cells (e.g., TZM-bl or activated primary CD4+ T cells) in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Infect the cells with the pseudotyped virus.
-
-
Quantification of Infection:
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of infection inhibition against the drug concentration.
-
In Vitro Capsid Assembly Assay
This assay monitors the assembly of purified recombinant HIV-1 capsid protein into higher-order structures.
Methodology:
-
Protein Purification:
-
Express and purify recombinant HIV-1 capsid protein.
-
-
Assembly Reaction:
-
Induce assembly by adding a high concentration of NaCl to the purified capsid protein solution.
-
Incubate the reaction at a controlled temperature.
-
-
Monitoring Assembly:
-
Turbidimetry: Measure the increase in optical density at 350 nm over time, which corresponds to the formation of large capsid assemblies.[17]
-
Electron Microscopy: At different time points, take aliquots of the reaction and visualize the assembled structures (e.g., tubes, spheres, or aberrant structures) using negative stain electron microscopy.[18]
-
-
Inhibitor Effect:
-
Perform the assembly reaction in the presence of varying concentrations of this compound to assess its effect on the rate and morphology of capsid assembly.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the HIV-1 replication cycle, the specific points of inhibition by this compound, and a typical experimental workflow for antiviral screening.
References
- 1. natap.org [natap.org]
- 2. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. CROI 2021: First results using capsid inhibitor this compound against MDR HIV: potential for six-monthly ART and PrEP | HIV i-Base [i-base.info]
- 7. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application Note #33 [reichertspr.com]
- 14. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldengatebio.com [goldengatebio.com]
- 16. ablinc.com [ablinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Mature HIV-1 capsid structure by cryo-electron microscopy and all-atom molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Lenacapavir for HIV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN), the first-in-class inhibitor of the human immunodeficiency virus (HIV) capsid protein, has demonstrated potent antiviral activity against HIV-1 by disrupting multiple stages of the viral lifecycle.[1][2] Its novel mechanism of action offers a promising therapeutic option, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. While the primary focus of this compound's development has been on HIV-1, exploratory studies have been conducted to evaluate its efficacy against HIV-2. This technical guide provides an in-depth overview of the existing research on this compound for HIV-2, focusing on its in vitro activity, resistance profile, and available clinical data.
Mechanism of Action
This compound targets the HIV capsid protein (p24), a crucial component for viral replication. By binding to a conserved pocket at the interface of capsid monomers, this compound stabilizes the capsid core. This hyper-stabilization interferes with several key processes:
-
Nuclear Import: It prevents the proper disassembly of the capsid (uncoating) and the subsequent import of the viral pre-integration complex into the nucleus.
-
Virion Assembly and Maturation: this compound disrupts the assembly of new Gag polyproteins, leading to the formation of malformed, non-infectious virions.
This multi-faceted mechanism of action is distinct from all other approved classes of antiretroviral drugs.[2] While the detailed molecular interactions have been primarily elucidated in the context of HIV-1, the conserved nature of the capsid protein suggests a similar mechanism of action against HIV-2.
In Vitro Antiviral Activity
Multiple studies have demonstrated that this compound possesses antiviral activity against HIV-2, albeit with reduced potency compared to HIV-1. In vitro assays consistently show that the concentration of this compound required to inhibit HIV-2 replication is approximately 11- to 14-fold higher than that required for HIV-1.[1][3][4]
Quantitative Data Summary
| Assay Type | Cell Line | Virus Type | Measurement | Value (pM) | Fold Change vs. HIV-1 | Reference |
| Single-Cycle Assay | MAGIC-5A | HIV-1 (n=11 isolates) | Mean IC50 | 200 | - | [1] |
| Single-Cycle Assay | MAGIC-5A | HIV-2 (n=12 isolates) | Mean IC50 | 2,200 | 11-fold higher | [1] |
| Multicycle Assay | CEM-NKR-CCR5-Luc | HIV-1 (n=9 isolates) | Mean IC50 | 170 | - | [1] |
| Multicycle Assay | CEM-NKR-CCR5-Luc | HIV-2 (n=10 isolates) | Mean IC50 | 2,400 | 14-fold higher | [1][4] |
| Pseudovirion Inhibition Assay | Cell Culture | HIV-1 | IC50 | 399.3 | - | [5] |
| Pseudovirion Inhibition Assay | Cell Culture | HIV-2 | IC50 | 206.2 | 0.52-fold lower | [5] |
| Antiviral Assay | Human PBMCs | HIV-2 (CBL20, CDC310319) | EC50 | 885 | Not directly compared | [5] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.
HIV-2 Resistance Profile
A critical aspect of evaluating any new antiretroviral is its resistance profile. Studies on this compound in the context of HIV-2 have identified emerging resistance mutations under therapeutic pressure.
Key Resistance Mutation: N73D
The most prominent resistance mutation observed in HIV-2-infected individuals failing a this compound-containing regimen is the N73D substitution in the capsid protein.[6][7] Phenotypic assays have confirmed that this single mutation confers a significant reduction in susceptibility to this compound.
| Cell Line | Measurement | Wild-Type HIV-2 IC50 (nM) | N73D Mutant HIV-2 IC50 (nM) | Fold Change | Reference |
| TZM-bl reporter cells | IC50 | 1.25 | 37.62 | 30-fold higher | [7] |
Other mutations, such as Q66H + R69K and N73D + A76V , have also been detected in patients with virological failure, though the specific impact of each on this compound susceptibility requires further investigation.[6] Importantly, pre-existing resistance mutations to other antiretroviral classes, such as reverse transcriptase, protease, or integrase inhibitors, do not appear to confer cross-resistance to this compound.[1]
Clinical Data: The ANRS MIE CO5 HIV-2 Cohort
Limited clinical data on the use of this compound in HIV-2 infection comes from a small cohort of eight heavily treatment-experienced patients in France.[5][6]
Patient Characteristics and Outcomes
-
Population: 8 adults with multidrug-resistant HIV-2 infection.
-
Baseline: Most participants had detectable HIV-2 viral loads (median: 3,830 copies/mL) and low CD4 cell counts (median: 135 cells/mm³).[6]
-
Treatment: this compound was added to an optimized background regimen (OBR).
-
Virologic Response: An initial virologic response was observed in most patients, with six achieving at least one undetectable plasma viral load within three months of starting this compound.[6] However, this response was often not sustained. At six months, only one of the six participants with available data had a viral load below 50 copies/mL.[6]
-
Immunologic Response: A modest increase in CD4 cell count was observed, with a median gain of 3 cells/mm³ at six months.[6]
-
Resistance Emergence: Capsid mutations were detected in five of the eight participants, with N73D being the most common.[6]
These findings suggest that while this compound can have an initial antiviral effect in heavily treatment-experienced individuals with HIV-2, the rapid emergence of resistance in the absence of a fully suppressive background regimen is a significant challenge.
Experimental Protocols
Single-Cycle Antiviral Assay (MAGIC-5A Cells)
This assay quantifies the antiviral activity of a compound by measuring its effect on a single round of viral replication.
Methodology:
-
Cell Seeding: MAGIC-5A cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene) are seeded in 96-well plates and cultured overnight.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: Cells are pre-incubated with the diluted compound or control vehicle for a short period before the addition of HIV-2 virus stock.
-
Incubation: The plates are incubated for 48 hours to allow for a single cycle of viral entry, reverse transcription, integration, and reporter gene expression.
-
Detection: Cells are lysed, and β-galactosidase activity is measured using a chemiluminescent substrate.
-
Analysis: The reduction in reporter gene activity in the presence of the drug, compared to the no-drug control, is used to calculate the IC50 value.
Multicycle Antiviral Assay (CEM-NKR-CCR5-Luc Cells)
This assay assesses the ability of a compound to inhibit multiple rounds of viral replication over several days.
Methodology:
-
Cell Preparation: CEM-NKR-CCR5-Luc cells (a T-cell line expressing CCR5 and a luciferase reporter gene under the control of the HIV-1 LTR) are prepared in fresh culture medium.
-
Plating and Treatment: The cell suspension is added to 96-well plates, followed by the addition of varying concentrations of this compound.
-
Infection: A standardized amount of HIV-2 virus is added to each well.
-
Incubation: The plates are incubated for 6 days, allowing for multiple rounds of viral replication and spread.
-
Detection: Cell viability and luciferase activity are measured.
-
Analysis: The inhibition of viral spread, as indicated by the reduction in luciferase activity, is used to determine the IC50 value.
Phenotypic Resistance Assay (TZM-bl Reporter Cells)
This assay is used to determine the susceptibility of different viral strains (e.g., wild-type vs. mutant) to an antiviral drug.
Methodology:
-
Cell Seeding: TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing Tat-responsive luciferase and β-galactosidase reporter genes) are seeded in 96-well plates.
-
Drug and Virus Preparation: Serial dilutions of this compound are prepared. Wild-type and mutant (e.g., N73D) HIV-2 virus stocks are quantified.
-
Infection: The cells are co-incubated with the diluted drug and a fixed concentration of either wild-type or mutant virus.
-
Incubation: The plates are incubated for 72 hours.
-
Detection: A luciferase assay system is used to measure the luminescence produced by the cells, which is proportional to the level of viral replication.
-
Analysis: The IC50 values for the wild-type and mutant viruses are calculated and compared to determine the fold-change in susceptibility.
Visualizations
This compound's Multi-Stage Mechanism of Action against the HIV Capsid
References
- 1. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound May Inhibit Replication Of HIV-2 Isolates And Drug-Resistant HIV-2 Variants, Study Finds [ascp.org]
- 5. askgileadmedical.com [askgileadmedical.com]
- 6. For HCP's | Sunlenca® (this compound) Efficacy Against HIV-2 [askgileadmedical.com]
- 7. croiconference.org [croiconference.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle. Its complex molecular architecture necessitates a convergent synthetic strategy, which involves the preparation of four key fragments that are subsequently coupled and elaborated to yield the final active pharmaceutical ingredient. This document provides a detailed protocol for the synthesis of this compound in a research laboratory setting, based on publicly available scientific literature and patents. The synthesis is divided into two main sections: the synthesis of the four key fragments and the final assembly to produce this compound.
Synthetic Strategy Overview
The synthesis of this compound is a convergent process that begins with the preparation of four key intermediates. These fragments are then assembled in a stepwise manner using a series of cross-coupling and amide bond formation reactions. The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the reported yields for the key transformations in the synthesis of this compound. Note that yields can vary depending on the specific reaction conditions and scale.
| Final Assembly Step | Description | Reported Yield | Reference |
| Sonogashira Coupling | Coupling of Fragment 4 with Fragment 2 | 88% | [1] |
| Suzuki Coupling | Coupling of the Sonogashira product with Fragment 3 | 92% | [1] |
| Amide Coupling | Coupling of the deprotected Suzuki product with Fragment 1 | - | [1] |
| Final Deprotection | Removal of one mesyl group | - | [1] |
| Fragment Synthesis Highlight | Description | Reported Yield | Reference |
| Fragment 2 Synthesis | One-step synthesis from the corresponding alkyne | 55% | [1] |
Experimental Protocols
Part 1: Synthesis of Key Fragments
Fragment 1: Chiral Pyrazole Carboxylic Acid
The synthesis of this fragment begins with bicyclo[3.1.0]hexan-3-one and proceeds through a multi-step sequence.[1]
-
Aldol Reaction and Cyclodehydration:
-
React bicyclo[3.1.0]hexan-3-one with ethyl trifluoroacetate via an aldol reaction.
-
The resulting lithium enolate is treated with ethyl hydrazinoacetate followed by acid-catalyzed cyclodehydration to form the pyrazole core.[1]
-
-
Benzylic Oxidation and Hydrolysis:
-
Installation of gem-difluoro group and Chiral Separation:
Fragment 2: Sulfonyl-but-1-yne
This fragment is prepared in a single step.[1]
-
Synthesis of Sulfonyl-but-1-yne:
Fragment 3: Indazole Boronic Ester
The synthesis of this fragment is a three-step process starting from a substituted benzonitrile.[1]
-
Formation of 3-Aminoindazole:
-
Condense the starting benzonitrile with hydrazine to form the 3-aminoindazole intermediate.[1]
-
-
Substitution at Position 1:
-
Perform a substitution reaction at the 1-position of the indazole ring.
-
-
Miyaura Borylation:
-
Install the boronic ester via a Miyaura borylation cross-coupling reaction to yield the final fragment.[1]
-
Fragment 4: Chiral Dibromopyridine Core
This central fragment is prepared in four steps from a substituted picolinaldehyde.[1]
-
Condensation and Chiral Imine Formation:
-
Condense the picolinaldehyde with (S)-2-methylpropane-2-sulfinamide to form a chiral imine.[1]
-
-
Stereocontrolled Nucleophilic Attack:
-
Subject the chiral imine to a stereocontrolled nucleophilic attack by (3,5-difluorobenzyl)zinc bromide.[1]
-
-
Hydrolysis of Sulfinamide:
-
Hydrolyze the resulting sulfinamide.[1]
-
-
Boc Protection:
-
Protect the resulting amine with a Boc group to provide the final chiral dibromopyridine core.[1]
-
Part 2: Final Assembly of this compound
The final assembly involves a series of coupling and deprotection steps to connect the four fragments.[1]
Caption: Final assembly workflow for this compound.
-
Sonogashira Cross-Coupling:
-
In a suitable reaction vessel, dissolve Fragment 4 (the chiral dibromopyridine core) in an appropriate solvent (e.g., THF or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
To this mixture, add Fragment 2 (sulfonyl-but-1-yne).
-
Stir the reaction at an appropriate temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography to yield Intermediate 7.[1]
-
-
Suzuki Cross-Coupling:
-
Dissolve Intermediate 7 in a suitable solvent system (e.g., dioxane/water or toluene/water).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂ or a palladacycle precatalyst) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add Fragment 3 (the indazole boronic ester).
-
Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to afford Intermediate 8.[1]
-
-
Double Mesylation:
-
Dissolve Intermediate 8 in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water, and perform a standard workup to isolate the bis-mesylated intermediate.[1]
-
-
Boc Deprotection:
-
Dissolve the bis-mesylated intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Stir the reaction at room temperature until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture and perform a workup to isolate the deprotected amine intermediate.[1]
-
-
Amide Coupling:
-
Dissolve the deprotected amine intermediate and Fragment 1 (the chiral pyrazole carboxylic acid) in a suitable solvent (e.g., DMF or dichloromethane).
-
Add an amide coupling reagent (e.g., HATU, HOBt/EDC, or T3P).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until the amide bond formation is complete.
-
Perform a standard aqueous workup and purify the product by chromatography.[1]
-
-
Final Mesyl Group Removal:
-
The final step involves the selective removal of one of the two mesyl groups to yield this compound. This can be achieved under specific basic or nucleophilic conditions that will need to be carefully optimized.[1]
-
Disclaimer
The protocols described herein are intended for informational purposes for qualified researchers and scientists. The synthesis of this compound involves hazardous materials and complex chemical reactions that should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The provided information is a compilation from public sources and may not be fully optimized. Researchers should consult the primary literature and perform their own risk assessments before attempting any of these procedures.
References
Application Notes and Protocols for Lenacapavir in HIV-1 Single-Cycle Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LEN) is a first-in-class, potent, long-acting antiretroviral that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its unique mechanism of action involves interfering with multiple essential steps of the viral replication cycle, making it a critical tool in combating multidrug-resistant HIV-1 strains.[3][4] this compound binds to the interface between adjacent capsid protein subunits, which can hyper-stabilize the capsid core during the early phase of infection and disrupt virion maturation during the late phase.[2][5] This multistage inhibition profile underscores the importance of robust and reliable assays to evaluate its antiviral activity and the potential for drug resistance.
Single-cycle infectivity assays are a cornerstone for the in vitro characterization of antiretroviral compounds. These assays measure the ability of a virus to complete one round of infection, from entry into a target cell to the expression of a reporter gene, in the presence of an inhibitor. They are highly reproducible, safer than using replication-competent virus, and well-suited for determining the potency of drugs like this compound. This document provides detailed protocols and application notes for utilizing this compound in HIV-1 single-cycle infectivity assays.
Mechanism of Action of this compound
This compound's novel mechanism of action targets the HIV-1 capsid at two distinct stages of the viral lifecycle:
-
Early Stage Inhibition: After viral entry into the host cell, this compound binds to the capsid core, stabilizing it. This prevents the proper disassembly of the capsid (uncoating) and subsequent nuclear import of the viral pre-integration complex.[1][2]
-
Late Stage Inhibition: During the formation of new virus particles, this compound interferes with the assembly of Gag polyproteins, leading to the production of malformed, non-infectious virions.[6]
This dual mechanism contributes to its picomolar potency and high barrier to resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA-Approved HIV-1 Capsid Inhibition With this compound: A Paradigm Shift in Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
standard operating procedure for lenacapavir susceptibility testing
Application Notes: Lenacapavir (LEN) Susceptibility Testing
Introduction
This compound (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) protein.[1][2][3] Its unique mechanism of action involves binding to a conserved interface between CA monomers, disrupting multiple essential stages of the viral lifecycle, including capsid assembly, transport into the nucleus, and the production of new infectious virions.[2][4][5] this compound demonstrates potent antiviral activity in the picomolar range against all major HIV-1 subtypes and, due to its novel target, lacks cross-resistance with existing antiretroviral (ARV) drug classes such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[6][7]
The clinical development of this compound has highlighted a genetic barrier to resistance that is lower than that of second-generation integrase inhibitors but not as low as that of NNRTIs.[2] Specific resistance-associated mutations (RAMs) in the HIV-1 CA gene can reduce susceptibility to the drug.[1][7][8] Therefore, virological monitoring and susceptibility testing are critical components in the clinical management of patients receiving this compound, particularly in cases of virologic failure. While routine baseline resistance testing is not currently specified in the prescribing information, it is considered for patients with unplanned missed injections to ensure the resumption of therapy remains appropriate.[9][10]
These application notes provide detailed protocols for both genotypic and phenotypic susceptibility testing for this compound, intended for use by researchers, scientists, and drug development professionals.
Genotypic Susceptibility Testing
Application: Genotypic testing is used to identify the presence of known RAMs in the HIV-1 capsid-encoding region of the gag gene. It is the most common method for resistance monitoring due to its faster turnaround time and lower cost compared to phenotypic assays. This method involves sequencing the viral CA gene from a patient's plasma sample and comparing it to a wild-type reference sequence.
Key this compound Resistance-Associated Mutations (RAMs): In vitro and in vivo studies have identified several key mutations that confer resistance to this compound. The most clinically significant RAMs that have emerged in clinical trials include substitutions at positions M66, Q67, K70, and N74.[1][11]
Table 1: Summary of Key this compound Resistance-Associated Mutations
| Mutation | This compound Fold-Change (FC) in EC50 | Replication Capacity (% of Wild-Type) | Notes |
|---|---|---|---|
| Q67H | ~6 to 11 | Variable, often near wild-type | Commonly observed RAM in clinical trials; can emerge at lower drug exposures.[7][12][13] |
| N74D | ~11 to 20 | Reduced | A primary RAM observed in clinical trials and in vitro selections.[1][8][14] |
| K70N | ~28 | Reduced | Identified in vitro and observed in clinical trial participants.[8][11] |
| M66I | >100 | Severely reduced (~1.5%) | Confers high-level resistance but significantly impairs viral fitness.[7][15] |
| L56I | >10 | Reduced | Identified in vitro resistance selection experiments.[7][8] |
| Q67H/N74D | >100 | Reduced | Double mutation confers high-level resistance through cumulative effects.[1] |
Table 2: Natural Prevalence of this compound RAMs in Treatment-Naïve Individuals
| Mutation | Prevalence | HIV-1 Subtype Association |
|---|---|---|
| Q67H | ~0.26% | More common in CRF01_AE (~0.56%).[2][15] |
| M66I | <0.1% | Found across multiple subtypes.[15][16] |
| K70N | Not observed | N/A |
| N74D/S | Not observed | N/A |
Experimental Protocol: Genotypic Analysis
This protocol outlines a standard workflow for amplifying and sequencing the HIV-1 capsid region from plasma.
-
Sample Collection and Viral RNA Extraction:
-
Collect peripheral blood in EDTA tubes.
-
Separate plasma by centrifugation and store at -80°C.
-
Extract viral RNA from 1 mL of plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
-
Reverse Transcription and Nested PCR:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to generate cDNA and amplify the gag gene region encompassing the capsid (CA) coding sequence.
-
Use primers designed to amplify a broad range of HIV-1 subtypes.
-
Perform a second, "nested" PCR using internal primers to increase the specificity and yield of the target amplicon.
-
-
Sequencing:
-
Purify the final PCR product using a suitable kit (e.g., QIAquick PCR Purification Kit).
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS). NGS is preferred for its ability to detect minor variants (e.g., at a >2% threshold).[8] Commercial assays like GenoSure® GAG PRO utilize NGS platforms.[17]
-
-
Data Analysis:
-
Assemble and edit the raw sequence data.
-
Align the patient-derived sequence against a wild-type HIV-1 reference strain (e.g., HXB2).
-
Identify amino acid substitutions at positions known to be associated with this compound resistance (see Table 1). Utilize tools like the Stanford University HIV Drug Resistance Database for interpretation.[18]
-
Caption: Workflow for HIV-1 capsid genotypic resistance testing.
Phenotypic Susceptibility Testing
Application: Phenotypic assays provide a direct measure of drug susceptibility by quantifying the concentration of a drug required to inhibit HIV-1 replication in vitro. The result is typically expressed as the half-maximal effective concentration (EC50) and reported as a fold-change (FC) relative to a wild-type reference virus. This method is considered the gold standard for confirming resistance but is more complex, time-consuming, and costly than genotypic testing. It is particularly useful for evaluating the impact of novel or complex mutation patterns.
A single-cycle (SC) assay is often preferred for this compound, as many resistance mutations severely impair the virus's replication capacity (RC), making multi-cycle (MC) assays challenging.[12][19]
Experimental Protocol: Single-Cycle Phenotypic Assay (PhenoSense Gag-Pro Model)
This protocol is based on the widely used single-cycle luciferase reporter gene assay.[19][20]
-
Vector Construction:
-
Amplify the patient-derived Gag-Pro coding region from extracted viral RNA (as in the genotypic protocol).
-
Clone this amplicon into a proviral vector that is deleted in gag-pro and env and contains a luciferase reporter gene (e.g., pNL4-3-Luc). This creates a library of patient-specific resistance test vectors (RTVs).
-
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the patient-derived RTV and a plasmid expressing a viral envelope protein, such as amphotropic murine leukemia virus envelope (A-MLV Env), to generate pseudotyped virus particles capable of a single round of infection.[19][20]
-
Culture the cells for 48-72 hours and harvest the supernatant containing the pseudovirus.
-
Determine the virus titer, for example, by measuring p24 antigen concentration via ELISA.
-
-
Antiviral Susceptibility Assay:
-
Seed target cells (e.g., HEK293T) in 96-well plates.
-
Prepare serial dilutions of this compound and any comparator drugs in culture medium.
-
Add the drug dilutions to the cells, followed by a standardized amount of the pseudovirus stock. A wild-type reference virus must be tested in parallel.
-
Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the percentage of viral inhibition against the log-transformed drug concentration.
-
Calculate the EC50 value using a non-linear regression model (e.g., four-parameter sigmoidal dose-response curve).
-
Determine the fold-change (FC) in susceptibility by dividing the EC50 for the patient-derived virus by the EC50 for the wild-type reference virus.
-
Caption: Workflow for single-cycle phenotypic susceptibility testing.
Interpretation of Results
-
Genotypic Results: The presence of one or more well-characterized RAMs (Table 1) is indicative of reduced susceptibility to this compound. The specific mutation(s) detected can help predict the level of resistance. For example, the M66I mutation is associated with high-level resistance, whereas Q67H confers a lower level of resistance.[7][15]
-
Phenotypic Results: The fold-change (FC) value provides a quantitative measure of resistance. While clinical cutoffs for this compound are still being fully established, an FC value significantly above that of the wild-type virus (e.g., >2.5-fold) is generally considered evidence of reduced susceptibility. The magnitude of the FC value correlates with the degree of resistance. An inverse relationship has been observed between replication capacity and this compound resistance, where higher resistance levels are often associated with lower viral fitness.[12][20]
References
- 1. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askgileadmedical.com [askgileadmedical.com]
- 4. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. natap.org [natap.org]
- 8. hivglasgow.org [hivglasgow.org]
- 9. For HCP's | Sunlenca® (this compound) Baseline Resistance Testing [askgileadmedical.com]
- 10. drugs.com [drugs.com]
- 11. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor this compound After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic resistance to this compound and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 14. iris.who.int [iris.who.int]
- 15. ovid.com [ovid.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Susceptibility to this compound Among Newly Diagnosed HIV‐Positive Patients Followed Up in Mozambique That Presented With Primary Antiretroviral Resistance to Other Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenotypic Characterization of Replication‐Impaired this compound‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application of Lenacapavir in Humanized Mouse Models of HIV Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly, and the formation of a proper capsid core.[1][3] This unique mechanism of action makes it a potent therapeutic agent against HIV-1, including strains resistant to other antiretroviral drugs.[2][4] Preclinical evaluation of novel antiretroviral agents like this compound relies on robust in vivo models that can accurately recapitulate human HIV-1 infection. Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, develop a functional human immune system and are susceptible to HIV-1 infection, making them an invaluable tool for such studies.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound and its precursors (such as GS-CA1) in humanized mouse models of HIV-1 infection, based on published research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of a this compound precursor, GS-CA1, in a humanized mouse model of HIV-1 infection. The data is adapted from the study by Yant et al. (2019) in Nature Medicine.[1]
Table 1: Antiviral Efficacy of GS-CA1 in HIV-1 Infected Humanized Mice
| Treatment Group | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean HIV-1 RNA at Week 12 (log10 copies/mL) | Mean Log10 Reduction in HIV-1 RNA at Week 12 | Percentage of Mice with Sustained Viral Suppression |
| Vehicle Control (DMSO) | ~6.4 | ~6.5 | No reduction | 0% |
| RAL/TDF/3TC | ~6.4 | < 2.0 (below limit of detection) | > 4.4 | 100% |
| GS-CA1 (15 mg/kg every 2 weeks) | ~6.4 | < 2.0 (in 5 out of 6 mice) | > 4.4 | 83% |
| Rilpivirine (RPV) (160 mg/kg every 2 weeks) | ~6.4 | Viral rebound in 4 out of 5 mice | Variable | 20% |
Data are estimated from graphical representations in Yant et al. (2019). Sustained viral suppression is defined as HIV-1 RNA levels below the limit of detection at the end of the treatment period.[1]
Table 2: Pharmacokinetics of GS-CA1 in C57Bl/6 Mice
| Compound | Dose and Route | Plasma Concentration at Day 56 |
| GS-CA1 | 15 mg/kg, single subcutaneous injection | Well above EC95 (630 pM) |
This table provides a summary of the long-acting potential of GS-CA1, a precursor to this compound.[1]
Experimental Protocols
This section details the methodologies for key experiments involving the application of this compound's precursor, GS-CA1, in humanized mouse models of HIV-1 infection, as described by Yant et al. (2019).[1]
Generation of Humanized Mice
-
Mouse Strain: NOD/Shi-scid/IL-2Rγnull (NOG) mice.[1]
-
Humanization:
-
Source human CD34+ hematopoietic stem cells from cord blood.
-
Engraft the NOG mice with the isolated human CD34+ cells.
-
Monitor the degree of humanization in each animal by measuring the ratio of circulating human CD45+ cells to total leukocytes.
-
Select mice with a humanization rate of ≥ 25% for subsequent experiments.[1]
-
HIV-1 Infection of Humanized Mice
-
HIV-1 Strain: YU2 (Clade B, CCR5 tropic).[1]
-
Inoculation:
-
At 20 weeks of age, inoculate the humanized mice with 25 ng (p24) of HIV-1 via intraperitoneal injection.
-
Monitor plasma viremia at 5 weeks post-infection by qRT-PCR to confirm infection.[1]
-
Antiviral Efficacy Study Design
-
Animal Grouping:
-
Distribute the HIV-1 infected humanized mice into experimental groups (typically 5-6 mice per group).
-
Normalize the mean baseline HIV-1 RNA levels across all groups before initiating treatment.[1]
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer 100% DMSO subcutaneously (10 µL daily for 7 days, then once every two weeks).
-
Group 2 (Positive Control): Administer a daily oral combination of Raltegravir (RAL), Tenofovir disoproxil fumarate (TDF), and Lamivudine (3TC) at doses of 873/107/109 mg/kg/day, respectively.
-
Group 3 (Test Article): Administer GS-CA1 subcutaneously at a dose of 15 mg/kg every two weeks.
-
Group 4 (Comparator): Administer long-acting Rilpivirine (RPV) subcutaneously at a dose of 160 mg/kg every two weeks.[1]
-
-
Monitoring:
-
Collect blood samples longitudinally to monitor plasma HIV-1 RNA levels using qRT-PCR.
-
Monitor human CD4+ T cell counts in the peripheral blood to assess immune reconstitution.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Experimental Workflow for Efficacy Study in Humanized Mice
Caption: Workflow for evaluating this compound efficacy in humanized mice.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-CA1 and this compound stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1 | PLOS One [journals.plos.org]
- 6. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for the Development of Long-Acting Injectable Formulations of Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the research and development of long-acting injectable (LAI) formulations of lenacapavir, a first-in-class HIV-1 capsid inhibitor. The information compiled is intended to support the creation and characterization of research-grade formulations.
Application Notes
1.1 Introduction to this compound
This compound is a potent, long-acting antiretroviral agent approved for the treatment of multidrug-resistant HIV-1 infection.[1][2] Its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, makes it a valuable component of antiretroviral therapy.[3][4][5] The development of long-acting injectable formulations of this compound offers the potential for less frequent dosing, which may improve medication adherence and patient outcomes.[6] this compound has been investigated in both subcutaneous and intramuscular formulations, with dosing intervals of up to six months or even once-yearly being explored.[4][7][8][9][10]
1.2 Mechanism of Action
This compound disrupts the function of the HIV-1 capsid protein (p24) at several key stages of the viral replication cycle. This multi-stage inhibition is a distinguishing feature from other antiretroviral classes.[3][4][5]
-
Nuclear Transport: this compound stabilizes the viral capsid, interfering with the transport of the viral pre-integration complex into the nucleus of the host cell.
-
Virus Assembly and Release: It disrupts the assembly of new viral particles.
-
Capsid Core Formation: this compound leads to the formation of malformed or aberrant capsid cores, rendering the new virions non-infectious.[4][11]
This multi-faceted mechanism contributes to its high potency, with an EC50 in the picomolar range.[1]
1.3 Physicochemical Properties and Formulation Considerations
This compound is practically insoluble in water, a key property that enables the development of long-acting injectable suspensions.[12] For LAI development, two primary formulation strategies have been described in the literature:
-
Aqueous Suspension: Utilizing the amorphous free acid form of this compound suspended in an aqueous vehicle. This approach relies on the slow dissolution of the drug particles at the injection site.
-
Solution Depot: Employing a more soluble salt form of this compound (e.g., sodium salt) in a non-aqueous or co-solvent system that forms a depot upon injection.
The choice of formulation strategy will dictate the selection of excipients and the manufacturing process.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₉H₃₂ClF₁₀N₇O₅S₂ | [4] |
| Molecular Weight | 968.28 g/mol | [4] |
| Aqueous Solubility | Practically insoluble | [12] |
| Form in Suspension | Amorphous free acid | [8][12] |
| Form in Solution | Sodium salt | [12] |
| Approved Administration | Subcutaneous injection | [2] |
1.4 Preclinical and Clinical Pharmacokinetics
This compound exhibits "flip-flop" kinetics when administered as a long-acting subcutaneous injection. This means the absorption rate from the injection depot is slower than the systemic elimination rate, leading to a very long apparent half-life of 8-12 weeks.[4][12] This pharmacokinetic profile is what allows for the extended, six-month dosing interval.
| Formulation Type | Key Pharmacokinetic Observations | References |
| Aqueous Suspension | Sustained plasma concentrations observed in preclinical species (rats, dogs) and humans. No initial burst release was noted. | [8][12] |
| PEG/Water Solution | Also demonstrated sustained plasma exposure in preclinical and human studies, supporting long-acting potential. | [8][12] |
| Intramuscular (IM) | Once-yearly IM formulations have shown sustained plasma concentrations above the efficacy threshold for over 56 weeks in Phase 1 studies. | [7][10] |
Experimental Protocols
The following protocols are generalized methods based on established pharmaceutical development techniques and published information on this compound formulations. Researchers should adapt these protocols based on their specific equipment and analytical capabilities.
2.1 Protocol: Preparation of Amorphous this compound Aqueous Suspension
This protocol describes the preparation of a research-scale aqueous suspension of amorphous this compound using a wet media milling technique.
2.1.1 Materials and Equipment
-
This compound (free acid)
-
Poloxamer 188
-
Normal saline (0.9% NaCl)
-
Zirconium oxide milling beads (0.3-0.8 mm diameter)
-
Planetary ball mill or similar wet milling equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Sterile vials for final product
2.1.2 Procedure
-
Vehicle Preparation: Prepare the suspension vehicle by dissolving Poloxamer 188 in normal saline to a final concentration of 2% (w/v). For example, dissolve 200 mg of Poloxamer 188 in 10 mL of normal saline. Stir until fully dissolved.
-
Premixing: Weigh the desired amount of this compound free acid to achieve the target concentration (e.g., 100 mg/mL). Add the this compound powder to the vehicle from Step 1. Stir with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.
-
Wet Milling: Transfer the premix suspension to the milling chamber containing zirconium oxide beads. The bead volume should be optimized but a starting point is a 1:1 volume ratio of suspension to beads.
-
Mill the suspension at a controlled speed (e.g., 500 rpm) for a predetermined number of cycles. A typical cycle might be 5 minutes of milling followed by a 5-minute break to prevent overheating. The total milling time will need to be optimized to achieve the desired particle size.
-
Separation: After milling, separate the nanosuspension from the milling beads by sieving or careful decanting.
-
Final Formulation: Transfer the final amorphous nanosuspension into sterile vials for storage and characterization.
2.2 Protocol: Preparation of this compound PEG/Water Solution Depot
This protocol outlines the preparation of a this compound solution formulation intended to form a depot upon subcutaneous injection.
2.2.1 Materials and Equipment
-
This compound sodium salt
-
Polyethylene glycol 300 (PEG 300)
-
Water for Injection (WFI)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Sterile vials
2.2.2 Procedure
-
Co-solvent Preparation: Based on published formulations, prepare a co-solvent mixture of 68.2% PEG 300 and 31.8% WFI (w/w).[12] For example, combine 6.82 g of PEG 300 and 3.18 g of WFI.
-
Dissolution: Weigh the appropriate amount of this compound sodium salt to achieve the target concentration (e.g., 309 mg/mL).[12]
-
Slowly add the this compound sodium salt to the co-solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the drug is fully dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution, but care should be taken to avoid degradation.
-
Final Formulation: Once a clear solution is obtained, transfer it into sterile vials for storage and characterization.
2.3 Protocol: Assay and Content Uniformity by RP-HPLC
This method is for the quantification of this compound in the prepared formulations.
2.3.1 Chromatographic Conditions
| Parameter | Condition | References |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent | [3][4] |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 30:70 v/v ratio | [3][4] |
| Flow Rate | 1.0 mL/min | [3][4] |
| Detection | UV at 269 nm | [3][4] |
| Injection Volume | 10 µL | [3] |
| Column Temp | Ambient | [7] |
2.3.2 Procedure
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., diluent of 50:50 acetonitrile:water). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Suspension): Accurately weigh a portion of the suspension and dissolve it in the diluent. Sonication may be required to ensure complete dissolution. Filter the sample through a 0.45 µm filter before injection.
-
Sample Preparation (Solution): Accurately weigh a portion of the solution and dilute it with the diluent. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Calculate the concentration of this compound in the samples against the calibration curve.
2.4 Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)
This protocol is for characterizing the particle size distribution of the aqueous suspension formulation.
2.4.1 Materials and Equipment
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
Deionized water (filtered)
2.4.2 Procedure
-
Sample Preparation: Dilute a small aliquot of the this compound suspension with filtered deionized water to an appropriate concentration for DLS analysis. The concentration should be sufficient to obtain a stable signal without causing multiple scattering effects.
-
Instrument Setup: Set the instrument parameters, including the dispersant viscosity (water), temperature (e.g., 25°C), and measurement angle.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform at least three replicate measurements for each sample.
-
Data Analysis: Analyze the data to determine the Z-average particle size and the Polydispersity Index (PDI). The PDI provides an indication of the width of the particle size distribution.
2.5 Protocol: Rheological Characterization
This protocol is to assess the viscosity of the injectable formulations to ensure proper syringeability.
2.5.1 Materials and Equipment
-
Cone-and-plate or parallel plate rheometer
-
Temperature control unit
2.5.2 Procedure
-
Instrument Setup: Equilibrate the rheometer to a physiologically relevant temperature (e.g., 25°C or 37°C). Set the gap between the cone and plate or the parallel plates according to the instrument's recommendations.
-
Sample Loading: Carefully load the formulation onto the lower plate, ensuring there are no air bubbles.
-
Measurement: Perform a continuous ramp shear rate test over a range relevant to injection (e.g., 1 to 1000 s⁻¹). Record the viscosity as a function of the shear rate.
-
Data Analysis: Plot viscosity versus shear rate. For injectable formulations, a shear-thinning behavior (viscosity decreases as shear rate increases) is often desirable.
2.6 Protocol: In Vitro Drug Release Testing
This protocol describes a method for assessing the in vitro release of this compound from the LAI formulations using USP Apparatus 4 (Flow-Through Cell).
2.6.1 Materials and Equipment
-
USP Apparatus 4 (Flow-Through Cell)
-
HPLC system for analysis
-
Release medium (e.g., phosphate-buffered saline with a surfactant like 0.5% sodium lauryl sulfate to maintain sink conditions)
-
Glass beads (for holding the sample in place)
2.6.2 Procedure
-
Apparatus Setup: Assemble the flow-through cell, placing a layer of glass beads at the bottom. Set the temperature of the release medium to 37°C and the flow rate to a slow, continuous rate (e.g., 8 mL/min).[11]
-
Sample Loading: Accurately place a known amount of the this compound formulation into the flow-through cell on top of the glass beads.
-
Release Study: Start the flow of the release medium through the cell. Collect fractions of the eluate at predetermined time points over an extended period (days to weeks).
-
Analysis: Analyze the concentration of this compound in each collected fraction using the HPLC method described in Protocol 2.3.
-
Data Analysis: Calculate the cumulative percentage of drug released over time to generate the in vitro release profile.
References
- 1. etflin.com [etflin.com]
- 2. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Novel dissolution methods for drug release testing of Long-Acting injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2902408A - Suspensions of drugs destined for injection and process for the preparation thereof - Google Patents [patents.google.com]
- 11. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2005117837A1 - Process for preparation of amorphous form of a drug - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Lenacapavir in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (LCV) is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of multi-drug resistant HIV.[1][2][3] Its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, and its long half-life, allowing for infrequent dosing, make it a significant advancement in antiretroviral therapy.[1][2][3] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated UHPLC-MS/MS method for the determination of this compound in human plasma.[1][4]
Table 1: Calibration Curve and Linearity [1]
| Parameter | Value |
| Matrix | Human Plasma |
| Calibration Range | 0.1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.9960 |
| LLOQ | 0.1 ng/mL |
Table 2: Accuracy and Precision (Human Plasma) [1]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| LQC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 35 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 400 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect (Human Plasma) [1]
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Recovery %CV | Matrix Effect (%) | Matrix Effect %CV |
| LQC | 0.3 | 89.7 | 2.9 | 98.8 | 2.7 |
| MQC | 35 | 98.5 | 0.7 | 104.1 | 1.6 |
| HQC | 400 | 97.1 | - | - | - |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol is based on a validated UHPLC-MS/MS method and is suitable for clinical and research applications.[1]
1. Materials and Reagents:
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C,²H₃]-Lenacapavir[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Sample Preparation (Protein Precipitation): [1]
-
Allow all samples and standards to thaw to room temperature.
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample, add 150 µL of internal standard solution (prepared in ACN).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 50 µL of reconstitution solution (e.g., 80:20 Methanol:0.15% formic acid in water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions: [1]
-
Liquid Chromatography:
-
System: UHPLC system (e.g., Waters Acquity UPLC)
-
Column: Waters CORTECS T3 (2.1 x 50 mm, 1.6 µm) with a compatible pre-column.[1]
-
Column Temperature: 50°C[1]
-
Autosampler Temperature: 10°C[1]
-
Mobile Phase A: 0.15% Formic Acid in Water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.500 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Gradient Elution:
Time (min) %A %B 0.0 - 0.25 95 5 0.25 - 0.5 Linear gradient to 50 Linear gradient to 50 0.5 - 1.5 Linear gradient to 5 Linear gradient to 95 1.5 - 2.5 5 95 2.5 - 3.0 Linear gradient to 50 Linear gradient to 50 3.0 - 4.0 Linear gradient to 95 Linear gradient to 5 | 4.0 - 4.5 | 95 | 5 |
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Altis)[1]
-
Ionization Source: Heated Electrospray Ionization (HESI), positive mode[1]
-
Spray Voltage: 3.5 kV[1]
-
Vaporizer Temperature: 350°C[1]
-
Ion Transfer Capillary Temperature: 350°C[1]
-
Sheath Gas: 50 arbitrary units[1]
-
Auxiliary Gas: 10 arbitrary units[1]
-
Collision Gas: Argon at 1.5 mTorr[1]
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 968.3 869.0 29.6 [¹³C,²H₃]-Lenacapavir (IS) 972.8 873.8 25 | this compound (Qualifier) | 968.3 | 889.2 | - |
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Rat Plasma
This protocol is based on a validated LC-MS/MS method using liquid-liquid extraction.[5][6]
1. Materials and Reagents:
-
As per Protocol 1, with rat plasma as the matrix.
2. Sample Preparation (Liquid-Liquid Extraction): [7][8]
-
To 200 µL of rat plasma sample, add the internal standard solution.
-
Add 500 µL of extraction solvent (e.g., a mixture of organic solvents).
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 20 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 40°C.
-
Reconstitute the residue in 300 µL of methanol and 500 µL of diluent.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions: [5][6]
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Data Analysis and Quantification:
-
As per Protocol 1.
Protocol 3: Generalized Protocol for this compound in Other Biological Matrices (Tissues, Urine, Feces)
Disclaimer: The following are generalized starting points for method development and require full validation for each specific matrix.
1. Sample Preparation:
-
Tissues:
-
Accurately weigh a portion of the tissue.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
Perform protein precipitation (as in Protocol 1) or liquid-liquid extraction (as in Protocol 2) on the tissue homogenate.
-
-
Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
Use a "dilute-and-shoot" approach by diluting the urine with the initial mobile phase containing the internal standard, or perform solid-phase extraction (SPE) for sample cleanup and concentration if higher sensitivity is required.
-
-
Feces:
-
Homogenize a weighed amount of feces with a suitable solvent (e.g., methanol/water mixture) and the internal standard.
-
Centrifuge the homogenate.
-
Perform protein precipitation or liquid-liquid extraction on the supernatant.
-
2. LC-MS/MS Conditions:
-
The LC and MS conditions described in Protocol 1 can be used as a starting point. Optimization of the chromatographic gradient and MS parameters may be necessary depending on the matrix to ensure selectivity and sensitivity.
3. Method Validation:
-
Full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) for each new matrix. This includes assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1]
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Mechanism of action of this compound on the HIV-1 lifecycle.
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying this compound plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of LC-MS/MS technique for this compound quantification in rat plasma, with application to pharmacokinetic assessment | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Stability-Indicating High Performance Liquid Chromatographic Method for the [ijaresm.com]
- 8. journalijsra.com [journalijsra.com]
Application Notes and Protocols for Preparing Stable Stock Solutions of Lenacapavir for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenacapavir (GS-6207) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It disrupts multiple stages of the viral lifecycle, including nuclear import of viral DNA, virus assembly, and the formation of the capsid core.[1][2][3] Due to its high potency, with EC50 values in the picomolar to low nanomolar range, accurate and stable stock solutions are crucial for reliable and reproducible results in cell-based assays.[4][5] However, this compound's low aqueous solubility presents a challenge for its use in cell culture.[6][7][8] This document provides detailed protocols for the preparation and storage of stable this compound stock solutions for in vitro applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for understanding its solubility and stability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₂ClF₁₀N₇O₅S₂ | [5] |
| Molecular Weight | 968.28 g/mol | [5] |
| Aqueous Solubility | < 1 µg/mL (at pH 7.4) | [6] |
| Lipophilicity (LogP) | 6.4 | [9] |
| Appearance | Powder | [5] |
Experimental Protocols
Preparation of a High-Concentration Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.[5][10]
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Weighing the Compound: In a clean, sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the required volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4][5][10] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][5]
Data Presentation: this compound Solubility and Stock Solution Stability
| Solvent | Maximum Solubility | Stock Concentration | Storage Temperature | Stability | Reference |
| DMSO | ~200 mg/mL (206.55 mM) | 10 mM - 200 mM | -20°C | 1 year | [4][5] |
| -80°C | 2 years | [4][5] | |||
| Powder | N/A | N/A | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] |
Preparation of Working Solutions for Cell Culture
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to perform this dilution in a stepwise manner to prevent precipitation of the compound.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
Calibrated pipettes
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute a 10 mM stock solution to 1 mM in DMSO.[10]
-
Final Dilution in Culture Medium:
-
Pre-warm the cell culture medium to 37°C.[10]
-
Add the required volume of the intermediate or high-concentration this compound stock solution to the pre-warmed culture medium. Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediately after adding the this compound solution, mix the working solution thoroughly by gentle inversion or pipetting.
-
-
Use in Experiments: Use the freshly prepared working solution immediately in your cell culture experiments. Do not store diluted aqueous solutions of this compound.
Example Dilution Calculation:
To prepare 10 mL of a 100 nM this compound working solution from a 10 mM stock solution:
-
Final DMSO concentration target: ≤ 0.1%
-
Step 1: Intermediate Dilution (in DMSO):
-
Dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
-
Step 2: Final Dilution (in Culture Medium):
-
Add 10 µL of the 100 µM intermediate stock to 10 mL of cell culture medium.
-
This results in a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%.
-
Diagrams
Workflow for Preparing this compound Stock and Working Solutions
Caption: Workflow for this compound stock and working solution preparation.
This compound's Multi-Stage Inhibition of HIV-1 Replication
Caption: this compound inhibits multiple stages of the HIV-1 lifecycle.
References
- 1. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gilead.com [gilead.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | GS-6207 | HIV-1 Inhibitors | HIV Protease | TargetMol [targetmol.com]
Application Notes and Protocols: Labeling Lenacapavir for Imaging Studies Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor with potent antiviral activity.[1][2] Understanding its intracellular distribution and target engagement is crucial for elucidating its mechanism of action and for the development of next-generation capsid inhibitors. Fluorescent labeling of this compound offers a powerful tool for its direct visualization in imaging studies. Click chemistry, a set of highly efficient and bioorthogonal reactions, provides an ideal method for attaching fluorescent probes to biomolecules with high specificity and under mild conditions.[3][4]
This document provides detailed application notes and protocols for the fluorescent labeling of this compound using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of click chemistry.[5][6] The protocols are designed to be accessible to researchers with a background in chemistry and cell biology.
Principle of the Method
The chemical structure of this compound contains a terminal alkyne group, making it directly amenable to click chemistry without the need for prior chemical modification.[7][8][9] This alkyne moiety can readily react with an azide-functionalized fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and proceeds with high yield in aqueous and organic solvents, making it suitable for labeling complex molecules like this compound.[10][11]
The overall workflow involves the CuAAC reaction between this compound and an azide-containing fluorophore, followed by purification of the fluorescently labeled product and its subsequent application in cellular imaging studies.
Data Presentation
Table 1: Reagents for this compound Labeling via CuAAC
| Reagent | Supplier | Catalog No. (Example) | Function |
| This compound | Commercially Available | N/A | HIV-1 Capsid Inhibitor with Alkyne Group |
| Azide-Fluorophore (e.g., AF488 Azide) | Various | e.g., Thermo Fisher A10266 | Fluorescent probe with azide handle |
| Copper(II) Sulfate Pentahydrate | Various | e.g., Sigma-Aldrich C8027 | Copper source for catalyst |
| Sodium Ascorbate | Various | e.g., Sigma-Aldrich A7631 | Reducing agent to generate Cu(I) |
| TBTA Ligand | Various | e.g., Sigma-Aldrich 678917 | Copper(I) stabilizing ligand |
| DMSO (Anhydrous) | Various | e.g., Sigma-Aldrich D8418 | Reaction Solvent |
| HPLC Grade Solvents (Acetonitrile, Water) | Various | N/A | For purification |
Table 2: Representative Quantitative Data for Small Molecule Labeling via CuAAC
| Parameter | Typical Value | Notes |
| Reaction Time | 1 - 4 hours | Can be optimized based on reactants and temperature. |
| Reaction Temperature | Room Temperature | Mild conditions preserve the integrity of the molecule. |
| Labeling Efficiency | > 90% | Typically high for CuAAC reactions with small molecules. |
| Isolated Yield | 60 - 80% | Post-purification yield can vary based on the scale and purification method. |
| Purity of Labeled Product | > 95% | Achievable with HPLC purification. |
Note: The values presented in this table are representative for CuAAC reactions of small molecules and should be optimized for the specific labeling of this compound.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via CuAAC
This protocol describes the labeling of this compound with an azide-functionalized fluorescent dye.
Materials:
-
This compound
-
Azide-functionalized fluorescent probe (e.g., Cyanine5 azide)[12]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.
-
Azide-Fluorophore Stock (10 mM): Dissolve the azide-functionalized fluorescent probe in anhydrous DMSO.
-
Copper(II) Sulfate Stock (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Stock (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.
-
TBTA Stock (10 mM): Dissolve TBTA in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in order:
-
10 µL of 10 mM this compound stock solution (0.1 µmol)
-
12 µL of 10 mM Azide-Fluorophore stock solution (0.12 µmol, 1.2 equivalents)
-
75 µL of DMSO
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the Cu(I)-TBTA catalyst complex.
-
Add 1 µL of 100 mM Copper(II) Sulfate stock solution to 2 µL of 10 mM TBTA stock solution.
-
Vortex briefly.
-
-
Initiation of the Click Reaction:
-
Add 2 µL of the freshly prepared 1 M Sodium Ascorbate solution to the this compound/azide-fluorophore mixture.
-
Immediately add the 3 µL of the Cu(II)-TBTA mixture to initiate the reaction.
-
Flush the tube with nitrogen or argon gas and cap it tightly.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Protect the reaction from light, especially when using photolabile fluorescent dyes.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Protocol 2: Purification of Fluorescently Labeled this compound
This protocol describes the purification of the labeled product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction mixture from Protocol 1
-
HPLC system with a UV-Vis or fluorescence detector
-
Reverse-phase C18 HPLC column
-
HPLC grade acetonitrile
-
HPLC grade water with 0.1% trifluoroacetic acid (TFA)
-
Collection tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Dilute the reaction mixture with 50% acetonitrile in water.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Purification:
-
Equilibrate the C18 column with a mobile phase of 95% water (with 0.1% TFA) and 5% acetonitrile (with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of acetonitrile (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of the fluorophore and this compound. The labeled product will have a longer retention time than the unlabeled this compound.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the fluorescently labeled this compound peak.
-
Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS).
-
-
Solvent Removal:
-
Lyophilize or evaporate the solvent from the purified fractions to obtain the final product.
-
Store the labeled this compound at -20°C or lower, protected from light.
-
Protocol 3: Cellular Imaging with Fluorescently Labeled this compound
This protocol provides a general guideline for imaging the intracellular distribution of labeled this compound.
Materials:
-
Purified fluorescently labeled this compound
-
Cell line of interest (e.g., MT-4 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
-
Imaging dishes or slides
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate imaging dishes or on coverslips until they reach the desired confluency.
-
-
Labeling of Cells:
-
Prepare a working solution of the fluorescently labeled this compound in complete cell culture medium. The final concentration should be determined empirically but can range from 100 nM to 1 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the labeled this compound to the cells.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator to allow for cellular uptake.
-
-
Washing and Staining:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
If desired, counterstain the nuclei by incubating the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.
-
Acquire z-stack images to analyze the three-dimensional distribution of the labeled this compound within the cells.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for labeling this compound and its application in cellular imaging.
Caption: Schematic of the CuAAC click reaction for labeling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 3. interchim.fr [interchim.fr]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. This compound | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor solubility of lenacapavir in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of lenacapavir.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?
A1: this compound is a highly lipophilic molecule with very low intrinsic aqueous solubility.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 compound, meaning it has both low solubility and low permeability.[4][5] Its high lipophilicity is indicated by a LogP value of 6.4 and a log D7.4 of 3.7.[3][6] The aqueous solubility in water at pH 7.4 is less than 1 µg/mL.[1][3] Therefore, it is expected that this compound will not readily dissolve in simple aqueous buffers without the use of solubilizing agents.
Q2: What are the key physicochemical properties of this compound that affect its solubility?
A2: The poor aqueous solubility of this compound is primarily due to its molecular structure, which results in high lipophilicity and a high molecular weight. A summary of its relevant physicochemical properties is provided in the table below.
| Property | Value | Citation |
| Molecular Weight | 968.28 g/mol | [7][8] |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | [1][3] |
| LogP | 6.4 | [6] |
| log D (pH 7.4) | 3.7 | [3] |
| pKa | 6.69, 6.8 | [5][9] |
| BCS Class | 4 | [4][5] |
Q3: Are there any pre-formulated solutions of this compound available for research purposes?
A3: While commercial pre-formulated solutions for research may be limited, published studies have utilized specific formulations for in vitro and in vivo experiments. These often involve a combination of organic co-solvents and surfactants. For example, a clear solution for in vivo use was prepared using a vehicle of 10% DMSO and 90% corn oil, achieving a solubility of ≥ 6.25 mg/mL.[7] Another formulation resulting in a clear solution at ≥ 6.25 mg/mL consisted of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[7]
Q4: Can I use DMSO to dissolve this compound for my cell-based assays?
A4: Yes, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound, with a reported solubility of up to 200 mg/mL.[7] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: this compound precipitates when I add my DMSO stock solution to an aqueous buffer or cell culture medium.
-
Cause: This is a common issue known as "crashing out," where the drug is no longer soluble as the percentage of the organic co-solvent (DMSO) is significantly reduced upon dilution in the aqueous medium.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment to a level that remains soluble in the low percentage of DMSO present in the final solution.
-
Use Surfactants: Incorporating a non-ionic surfactant, such as Tween-80 or Polysorbate 80, in your final aqueous solution can help to maintain this compound's solubility by forming micelles.[10][11]
-
Employ a Co-solvent System: Instead of relying solely on DMSO, a multi-component co-solvent system can be more effective. A combination of DMSO, polyethylene glycol (PEG300), and a surfactant like Tween-80 has been shown to be effective for this compound.[7]
-
pH Adjustment: While this compound's solubility is not highly pH-dependent in the physiological range, ensuring the buffer pH is slightly acidic or basic (depending on the specific experimental needs and compound stability) might offer a marginal improvement.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 103.3 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound in a Co-Solvent/Surfactant System for In Vivo Studies
-
Objective: To prepare a this compound solution suitable for parenteral administration in animal models, based on a published formulation.
-
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare the vehicle by mixing the solvents in the following order and proportions: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Add the this compound powder to the pre-mixed vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex the mixture thoroughly.
-
Use an ultrasonic bath to ensure complete dissolution and formation of a clear solution.[7]
-
This formulation has been reported to yield a suspended solution at 2.5 mg/mL and a clear solution at higher concentrations with a slightly different vehicle (10% DMSO >> 90% corn oil).[7] Researchers should optimize the formulation for their specific concentration needs.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's multi-stage mechanism of action on the HIV-1 lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. ijirt.org [ijirt.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
optimizing lenacapavir concentration for long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lenacapavir in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration for extended cell culture studies.
Issue 1: Suboptimal Antiviral Efficacy or Loss of Activity Over Time
Possible Causes:
-
Inappropriate Concentration: The initial concentration of this compound may be too low to maintain effective viral suppression over an extended period.
-
Compound Degradation: this compound may not be stable in the cell culture medium for the entire duration of the experiment, leading to a decrease in the effective concentration.
-
Emergence of Viral Resistance: Prolonged exposure to a suboptimal concentration of the antiviral agent can lead to the selection of resistant viral variants.
-
Cell Culture Conditions: Factors such as high cell density or infrequent media changes can impact drug efficacy.
Troubleshooting Steps:
-
Concentration Optimization:
-
Review the known potent in vitro activity of this compound, with EC50 values typically in the picomolar to low nanomolar range.[1][2][3]
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and virus strain.
-
Consider starting with a concentration that is 5-10 times the EC50 value to ensure sustained activity.
-
-
Assess Compound Stability:
-
Prepare media containing this compound at the desired concentration and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots at different time points (e.g., every 3-4 days for several weeks) and assess the concentration and/or antiviral activity of the stored media.
-
Monitor for Resistance:
-
If a loss of antiviral efficacy is observed despite maintaining an adequate drug concentration, consider the possibility of viral resistance.
-
Sequence the viral genome from the culture supernatant to identify potential resistance-associated mutations in the HIV-1 capsid.
-
-
Optimize Cell Culture Practices:
-
Maintain a consistent cell seeding density and passage schedule.
-
Ensure regular media changes (e.g., every 2-3 days) to replenish nutrients and remove waste products, which can affect cell health and drug activity.
-
Issue 2: Observed Cytotoxicity or Negative Impact on Cell Health
Possible Causes:
-
Excessively High Concentration: While this compound has a high therapeutic index, very high concentrations may induce off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used in the culture.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the drug or solvent.
-
Accumulation of Toxic Metabolites: Over a long culture period, cellular metabolism of the compound could potentially lead to the accumulation of toxic byproducts.
Troubleshooting Steps:
-
Evaluate this compound Concentration:
-
This compound has demonstrated minimal cytotoxicity in various human cell lines and primary cells, with 50% cytotoxic concentrations (CC50) reported to be greater than 50 μM.[1] This indicates a very large therapeutic index.
-
If cytotoxicity is observed, perform a dose-response cytotoxicity assay to determine the CC50 in your specific cell line.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%).
-
Include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound.
-
-
Assess Cell Proliferation and Morphology:
-
Monitor cell proliferation rates using methods like cell counting or a proliferation assay (e.g., WST-1 or CyQUANT).
-
Regularly examine cell morphology under a microscope for any signs of stress, such as rounding, detachment, or granularity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for long-term cell culture experiments?
A1: The optimal concentration will depend on the specific cell line, HIV-1 strain, and experimental goals. Based on published in vitro data, this compound exhibits potent antiviral activity with EC50 values ranging from the picomolar to the low nanomolar range.[1][2][3] A good starting point is to use a concentration that is 5-10 times the predetermined EC50 for your experimental system. It is highly recommended to perform a dose-response study to determine the optimal concentration that provides sustained viral inhibition without affecting cell viability over the long term.
Q2: How stable is this compound in cell culture medium at 37°C?
A2: While specific studies on the long-term stability of this compound in common cell culture media like RPMI 1640 are not extensively published, its chemical properties suggest good stability. However, for long-term experiments (weeks to months), it is prudent to either perform a stability assessment or to replenish the this compound-containing medium frequently (e.g., every 2-3 days).
Q3: What are the known cytotoxicity profiles of this compound?
A3: this compound has a favorable safety profile with minimal cytotoxicity observed in a variety of human cell lines and primary cells. The 50% cytotoxic concentration (CC50) has been reported to be greater than 50 μM, which is significantly higher than its effective antiviral concentrations, resulting in a very high therapeutic index of over 10^6-fold.[1]
Q4: What cell lines are suitable for long-term experiments with this compound?
A4: A variety of cell lines can be used, depending on the research question. Commonly used cell lines for HIV-1 research that are suitable for long-term culture include:
-
T-cell lines: MT-4, H9, CEM, and Jurkat cells.
-
Monocyte/macrophage cell lines: U937 and THP-1 cells.
-
Adherent cell lines (for specific assays): HeLa and HEK293T cells. It is important to select a cell line that is permissive to the HIV-1 strain being used and that maintains stable growth characteristics over long periods.
Q5: How can I assess the antiviral activity of this compound over a long-term experiment?
A5: Antiviral activity can be monitored by periodically collecting culture supernatants and measuring markers of viral replication. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Quantitative PCR (qPCR): Measures the amount of viral RNA in the supernatant.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | HIV-1 Subtype | EC50 (pM) |
| MT-4 cells | Various | 105 |
| Primary Human CD4+ T-cells | Various | 32 |
| Macrophages | Various | 56 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Various | 20-160 |
| MT-2 cells (Early Stage) | - | 23 |
| HEK293T cells (Late Stage) | - | 439 |
Data compiled from reference[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Type | CC50 (μM) | Therapeutic Index (CC50/EC50) |
| Various Human Cell Lines and Primary Cells | > 50 | > 10^6 |
Data compiled from reference[1]
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay
This protocol is adapted from standard cytotoxicity assays for long-term evaluation.
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a low density that allows for logarithmic growth over the planned experimental duration.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "vehicle control" (solvent only) and a "no-treatment control."
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired long-term period (e.g., 7, 14, 21 days).
-
Media Changes: Perform partial media changes every 2-3 days, replenishing with fresh media containing the appropriate concentration of this compound or vehicle.
-
Viability Assessment: At each time point, assess cell viability using a suitable method such as:
-
Resazurin-based assays (e.g., alamarBlue): A non-toxic dye that allows for continuous monitoring of the same wells over time.
-
ATP-based assays (e.g., CellTiter-Glo): A highly sensitive endpoint assay that measures metabolically active cells.
-
Live/Dead cell staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) for imaging or flow cytometry.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the CC50 value at each time point.
Protocol 2: Long-Term Antiviral Efficacy in Chronically Infected Cells
This protocol outlines a method to assess the sustained antiviral activity of this compound in a chronically infected cell line.
-
Establish Chronically Infected Culture: Establish a culture of a suitable T-cell line (e.g., H9 or CEM) that is chronically infected with an HIV-1 strain of interest and is consistently producing virus.
-
Seeding and Treatment: Seed the chronically infected cells in a multi-well plate and add different concentrations of this compound. Include a "no-treatment" control.
-
Long-Term Culture: Maintain the culture for the desired duration (e.g., several weeks), passaging the cells and replenishing the media with the appropriate concentration of this compound as needed to maintain a healthy cell density.
-
Supernatant Collection: At regular intervals (e.g., every 3-4 days), collect a sample of the cell culture supernatant and store it at -80°C.
-
Quantification of Viral Replication: After the experiment is complete, thaw the supernatant samples and quantify the level of viral replication using one of the methods described in FAQ A5 (e.g., p24 ELISA).
-
Data Analysis: Plot the viral marker concentration over time for each this compound concentration to assess the sustained inhibition of viral replication.
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: this compound inhibits multiple stages of the HIV-1 lifecycle.
References
- 1. This compound: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Lenacapavir Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of lenacapavir analogs.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound, and what are the main challenges to its oral absorption?
A1: The oral bioavailability of this compound is reported to be between 6-10%.[1] The primary challenges to its oral absorption are likely its low aqueous solubility and potential for first-pass metabolism.[1][2] Like many peptide-like molecules, this compound analogs may also be susceptible to enzymatic degradation in the gastrointestinal (GI) tract and may have poor permeability across the intestinal epithelium.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of this compound analogs?
A2: The main strategies can be categorized as follows:
-
Prodrug Approaches: Chemical modification of the this compound analog to create a prodrug with improved solubility and/or permeability. The prodrug is then converted to the active parent drug in the body.[5]
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipid-based excipients to improve its solubilization in the GI tract and facilitate its absorption.[6]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale to increase its surface area, dissolution velocity, and potentially its intestinal uptake.
-
Q3: Are there any clinically developed oral prodrugs of this compound?
A3: Yes, Gilead Sciences is developing GS-4182, a once-weekly oral prodrug of this compound.[7] Preclinical studies have shown that GS-4182 undergoes extensive pre-systemic conversion to this compound, leading to higher oral bioavailability of the parent drug.[7]
Troubleshooting Guides
Issue 1: Low and variable oral exposure in preclinical animal models.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | 1. Characterize the solid-state properties of the analog (crystallinity, polymorphism). 2. Consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution. |
| Low intestinal permeability | 1. Perform an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. 2. If permeability is low, consider a prodrug approach to enhance lipophilicity or utilize active transporters. |
| High first-pass metabolism | 1. Incubate the analog with liver microsomes or hepatocytes to determine its metabolic stability. 2. If metabolism is high, a prodrug approach could be used to mask the metabolic site. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if the analog is a substrate for efflux pumps. 2. If efflux is significant, co-administration with a P-gp inhibitor or a formulation that bypasses P-gp could be explored. |
Issue 2: Difficulty in preparing a stable amorphous solid dispersion (ASD).
| Possible Cause | Troubleshooting Step |
| Drug recrystallization during storage | 1. Screen different polymers and drug-polymer ratios to find the optimal combination for stability. 2. Characterize the drug-polymer miscibility using techniques like differential scanning calorimetry (DSC). |
| Low drug loading achievable | 1. Explore the use of polymers with higher solubilization capacity for your specific analog. 2. Consider ternary solid dispersions by adding a surfactant to improve drug-polymer interactions. |
Data Summary
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for this compound and its Analogs (Hypothetical Data)
| Compound | Formulation/Modification | Animal Model | Oral Bioavailability (%) | Key Findings |
| This compound | Standard Suspension | Multiple | 6-10 | Baseline bioavailability.[1] |
| This compound Prodrug [I] | Solution | Beagle Dog | Good | Improved solubility and bioavailability compared to this compound.[5] |
| GS-4182 (this compound Prodrug) | Oral Gavage | Rat, Dog | N/A (Extensive pre-systemic conversion) | Undergoes extensive pre-systemic conversion to this compound.[7] |
| Analog-X | Amorphous Solid Dispersion (1:3 drug:PVP VA64) | Rat | 25 | Significant improvement over standard suspension. |
| Analog-X | Lipid-Based Formulation (SMEDDS) | Beagle Dog | 35 | Enhanced solubilization and absorption. |
| Analog-X | Nanoparticle Suspension | Rat | 20 | Increased dissolution rate. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) of a this compound Analog
-
Materials: this compound analog (Analog-X), polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64), methanol, water.
-
Preparation of ASD by Spray Drying: a. Dissolve Analog-X and PVP VA64 (e.g., in a 1:3 weight ratio) in methanol to form a clear solution. b. Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 120°C and a nitrogen flow rate of 600 L/h. c. Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterization: a. Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting endotherm for Analog-X, indicating its amorphous state. b. Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the ASD by the absence of sharp diffraction peaks.
-
In Vitro Dissolution Study: a. Perform dissolution testing in a USP II apparatus using a dissolution medium relevant to the gastrointestinal tract (e.g., simulated gastric fluid followed by simulated intestinal fluid). b. Compare the dissolution profile of the ASD to that of the crystalline Analog-X.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Dosing: a. Intravenous (IV) Group: Administer Analog-X (dissolved in a suitable vehicle, e.g., 20% DMSO in saline) at 1 mg/kg via the tail vein. b. Oral (PO) Group: Administer the Analog-X formulation (e.g., ASD suspended in water) at 10 mg/kg by oral gavage.
-
Blood Sampling: Collect blood samples from the jugular vein at predose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: a. Separate plasma by centrifugation. b. Analyze the plasma concentrations of Analog-X using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Prodrug strategy for improved oral delivery.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Lenacapavir Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing lenacapavir cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in primary human cells?
A1: this compound generally exhibits low cytotoxicity in primary human cells. Published data indicates a high selectivity index, meaning the concentration required to inhibit HIV-1 is significantly lower than the concentration that causes toxicity to host cells. The half-maximal cytotoxic concentration (CC50) is typically observed in the micromolar (µM) range for various primary cells.[1]
Q2: What is the mechanism of action of this compound, and does it contribute to cytotoxicity?
A2: this compound is a first-in-class HIV-1 capsid inhibitor.[2][3][4] It targets the HIV-1 capsid protein, interfering with multiple essential steps of the viral replication cycle, including capsid-mediated nuclear uptake, virus assembly, and release.[2][3][5] This mechanism is highly specific to the viral capsid, and studies have shown a low potential for off-target effects in human cells, suggesting the primary mechanism of action does not inherently contribute to cytotoxicity at therapeutic concentrations.[1]
Q3: Are there any known off-target effects of this compound that could lead to cytotoxicity?
A3: In vitro studies have assessed this compound for off-target activity against a panel of human receptors, enzymes, and ion channels. These studies have generally shown a low potential for off-target effects, indicating a high degree of specificity for the HIV-1 capsid protein.[1]
Q4: Can this compound be used in combination with other antiretroviral drugs without increasing cytotoxicity?
A4: Studies have evaluated the combination of this compound with other antiretroviral agents and have not found evidence of synergistic or enhanced cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses potential issues when observing higher-than-expected cytotoxicity in primary cells during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity across all this compound concentrations | Compound Stability: this compound may be unstable in the specific culture medium over the experiment's duration. | Assess the stability of this compound in your culture medium. Consider preparing fresh stock solutions for each experiment. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to your primary cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Contamination: Microbial contamination (e.g., mycoplasma) in cell cultures can cause cell death. | Regularly test cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, confirmed-clean batch of cells. | |
| Cytotoxicity observed only at high this compound concentrations | On-Target Toxicity (at supra-pharmacological levels): While having a high therapeutic index, extremely high concentrations of any compound can induce cytotoxicity. | Confirm that the observed cytotoxicity aligns with the expected CC50 values (see Table 1). If within the expected range, this may represent the upper limit of the compound's tolerability. |
| Primary Cell Health: The primary cells may be stressed or have poor viability before the experiment. | Ensure optimal cell culture conditions. Assess cell viability before starting the experiment. Use cells with high viability (>95%). | |
| Inconsistent cytotoxicity results between experiments | Experimental Variability: Inconsistent cell seeding density or variations in incubation times can affect results. | Standardize cell seeding protocols. Ensure precise and consistent incubation times for all experiments. |
| Reagent Quality: Variability in the quality of culture media, sera, or assay reagents. | Use high-quality, tested reagents from a reliable supplier. Maintain consistency in reagent lots where possible. |
Quantitative Data Summary
The following table summarizes the reported half-maximal cytotoxic concentration (CC50) of this compound in various primary human cells.
| Primary Cell Type | CC50 (µM) |
| Hepatocytes | >50 |
| Quiescent Peripheral Blood Mononuclear Cells (PBMCs) | >50 |
| Stimulated Peripheral Blood Mononuclear Cells (PBMCs) | >50 |
| CD4+ T-lymphocytes | >50 |
| Monocyte-derived Macrophages | 24.7 |
Table 1: Half-maximal cytotoxic concentration (CC50) of this compound in primary human cells.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on the metabolic activity of primary cells, an indicator of cell viability.
Materials:
-
Primary cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells, a marker of cytotoxicity.
Materials:
-
Primary cells
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density.
-
Treat cells with serial dilutions of this compound in complete culture medium. Include controls for spontaneous LDH release (vehicle-only) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (commonly 490 nm) using a plate reader.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity in primary cells.
Generalized Drug-Induced Cytotoxicity Signaling Pathways
Caption: Potential pathways of drug-induced cytotoxicity at high concentrations.
References
Technical Support Center: Preclinical In Vivo Studies of Lenacapavir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenacapavir in preclinical in vivo settings.
Section 1: Formulation and Administration
This section addresses common issues related to the preparation and delivery of this compound for animal studies.
FAQs
Q1: What is a recommended vehicle for subcutaneous (SC) administration of this compound in non-human primates (NHPs)?
A1: A common vehicle used in macaque studies is a sterile, preservative-free solution of 57.5% w/v polyethylene glycol 300 (PEG300) in water.[1] It is crucial to ensure the formulation is well-characterized for stability and viscosity to ensure consistent administration.
Q2: Are there limitations on injection volume for SC administration in animal models?
A2: Yes, injection volumes should be minimized to avoid discomfort and potential injection site reactions (ISRs). In macaque studies, a common practice is to limit the volume to no more than 2 mL per injection site.[1] For higher total doses, administering the formulation across multiple sites is recommended.
Q3: We are observing particulates in our this compound solution after storage. What could be the cause?
A3: This could be a critical issue related to vial compatibility. During clinical development, a significant challenge arose from the incompatibility of the this compound solution with borosilicate glass vials, which led to the formation of sub-visible glass particles.[2][3] This prompted a switch to aluminosilicate glass vials.
Troubleshooting Guide: Formulation and Storage Issues
If you encounter particulates or other instabilities in your this compound formulation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound formulation issues.
Section 2: Pharmacokinetics and Dosing
This section covers challenges related to achieving and interpreting this compound exposure in preclinical models.
FAQs
Q1: What are the typical pharmacokinetic (PK) characteristics of subcutaneous this compound in preclinical models?
A1: this compound exhibits "flip-flop" kinetics, characteristic of long-acting, sustained-release formulations where the absorption rate is slower than the elimination rate.[1][4] This results in a very long apparent half-life. Key PK parameters vary across species.
Data Presentation: Summary of Preclinical Pharmacokinetic Parameters
| Species | Route | Dose Range | Apparent Half-life (t½) | Tmax (Time to Peak) | Key Observation |
| Rat | SC | 10-100 mg/kg | Not specified, but measurable concentrations for at least 90 days[4] | Not specified | Sustained drug release observed.[4] |
| Dog | SC | 10-100 mg/kg | 2.8 - 21.9 days[4] | Not specified | Flip-flop PK observed.[4] |
| Rhesus Macaque | SC | 5-75 mg/kg | 17 - 53 days[5] | 4 - 17 days[5] | More than dose-proportional increase in exposure at higher doses (50-75 mg/kg).[5] |
| Pigtail Macaque | SC | 15-50 mg/kg | Not specified, but long-acting PK observed[1] | Not specified | Flip-flop kinetics characteristic of sustained release.[1] |
Q2: We observed a greater than dose-proportional increase in plasma exposure at higher doses. Is this expected?
A2: Yes, this has been observed in preclinical studies. In rhesus macaques, a more than dose-proportional increase in exposure was seen at doses of 50 and 75 mg/kg.[5] This may be due to saturation of clearance mechanisms or absorption processes at the subcutaneous depot. It is an important factor to consider when selecting doses for efficacy or toxicology studies.
Troubleshooting Guide: Unexpected Pharmacokinetic Results
This guide provides steps to investigate variable or unexpected PK data in your in vivo study.
Caption: Troubleshooting workflow for unexpected pharmacokinetic results.
Section 3: Efficacy and Animal Models
This section focuses on challenges related to the design and interpretation of efficacy studies, particularly in NHP models.
FAQs
Q1: What are the primary animal models for preclinical efficacy studies of this compound?
A1: The most common models are macaques (rhesus and pigtail) challenged with a simian-human immunodeficiency virus (SHIV) or a simian-tropic HIV (stHIV).[1][5] Humanized mouse models have also been used with structural analogues of this compound.[1]
Q2: Why is the choice of virus (SHIV vs. stHIV) important in macaque models?
A2: This is a critical challenge. This compound has been shown to be less potent against SHIV compared to HIV-1.[5] This necessitates calculating a "model-adjusted" efficacy target to relate the NHP data to the human clinical situation.[5] To address this, a simian-tropic HIV-1 clone (stHIV-A19) with an authentic HIV-1 capsid was developed for use in pigtail macaques, which are not restrictive to HIV-1 replication.[1] This model provides a more direct assessment of this compound's activity against its intended target.
Data Presentation: In Vitro Potency of this compound
| Virus | Cell Type | Potency Metric | Value | Reference |
| HIV-1 | Human PBMCs | paEC₉₅ | 2.01 nM | [6] |
| SHIV-SF162P3 | Rhesus PBMCs | paEC₉₅ | 8.80 nM | [6] |
| stHIV-A19 | Pigtail Macaque PBMCs | Not specified | Potency comparable to HIV-1 | [1][7] |
paEC₉₅ = protein-adjusted 95% effective concentration
Diagram: Considerations for NHP Model Selection
Caption: Key considerations for selecting an NHP model for this compound.
Section 4: Injection Site Reactions (ISRs)
ISRs are a common challenge with long-acting subcutaneous injectables. This section provides guidance on monitoring and interpretation.
FAQs
Q1: Are injection site reactions expected in preclinical models?
A1: Yes. Mild to moderate ISRs have been observed in pigtail macaques following subcutaneous injections of this compound, and even with vehicle control injections.[1] Clinical studies in humans also report a high incidence of ISRs, which are typically mild to moderate.[8]
Q2: What types of ISRs are commonly observed?
A2: Based on extensive clinical data, which can inform preclinical observations, common ISRs include swelling, pain, erythema (redness), nodules, and induration (hardening).[9] Of note, nodules and indurations may be related to the subcutaneous drug depot and can persist for an extended period.[9]
Troubleshooting Guide: Investigating Injection Site Reactions
If significant or unexpected ISRs are observed, a systematic evaluation is necessary.
Caption: Logical flow for investigating injection site reactions.
Section 5: Resistance Monitoring
Understanding the potential for resistance is a key component of preclinical development.
FAQs
Q1: Has resistance to this compound been observed in preclinical in vivo studies?
A1: In NHP PrEP studies, breakthrough infections only occurred in animals with subprotective drug concentrations, and no emergent resistance was detected in these cases.[5][10]
Q2: What resistance-associated mutations (RAMs) for this compound should we be aware of?
A2: While not observed in the NHP efficacy studies, in vitro selections and early clinical trials have identified several RAMs in the HIV-1 capsid protein.[11][12] The most cited is Q67H, which emerged in a Phase 1b monotherapy study at exposures below the target therapeutic dose.[11][13] Other identified RAMs include L56I, M66I, K70N, N74D/S, and T107N.[11][12]
Q3: What is the impact of these resistance mutations?
A3: A key finding is that there is often an inverse relationship between the level of resistance to this compound and the replication capacity (viral fitness) of the mutant virus.[12][13] For example, the M66I mutation confers a high level of resistance but severely impairs replication capacity.[12] This is an important consideration when evaluating the clinical risk of resistance.
Section 6: Experimental Protocols
Protocol 1: Representative Subcutaneous Administration in Macaques
This protocol is based on methodologies reported in published preclinical studies.[1][5]
-
Animal Preparation: Anesthetize the macaque using standard institutional procedures (e.g., ketamine).
-
Dose Calculation: Calculate the required dose volume based on the most recent body weight and the target dose (e.g., 25 mg/kg).
-
Formulation Preparation: Use a sterile this compound formulation (e.g., 300 mg/mL in 57.5% w/v PEG300 in water).[1][5] Warm the vial to room temperature and gently mix to ensure homogeneity.
-
Site Preparation: Shave the fur over the injection site (typically the interscapular region). Cleanse the skin with an appropriate antiseptic (e.g., 70% ethanol).
-
Administration: Tent the skin to lift the subcutaneous tissue. Insert the needle (e.g., 23-gauge) bevel-up into the subcutaneous space. Administer the injection slowly.
-
Volume Limitation: If the total volume exceeds 2 mL, prepare a second injection site and administer the remaining volume.[1]
-
Post-injection Monitoring: Monitor the animal during recovery from anesthesia. Observe the injection site daily for the first two weeks, and then weekly, for any signs of ISRs (swelling, redness, nodules).[5] Document all findings.
Protocol 2: Monitoring Plasma Drug Concentrations
-
Sample Collection: At predetermined time points, collect whole blood (e.g., 1-2 mL) from a peripheral vein into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Within 30 minutes of collection, centrifuge the blood sample (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully transfer the plasma supernatant to cryovials. Immediately freeze and store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze this compound concentrations in plasma using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The assay must be validated for the specific animal model's plasma matrix.
References
- 1. Long-acting this compound protects macaques against intravenous challenge with simian-tropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilead Announces Clinical Hold on Studies Evaluating Injectable this compound for HIV Treatment and Prevention Due to Vial Quality Concerns [natap.org]
- 3. FDA Rejects Gilead’s Long-Acting HIV Drug Over Vial Issues - BioSpace [biospace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-acting this compound acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting this compound acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-acting this compound protects macaques against intravenous challenge with simian-tropic HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. For HCP's | Sunlenca® (this compound) Injection Site Reactions Overview [askgileadmedical.com]
- 9. thebodypro.com [thebodypro.com]
- 10. researchgate.net [researchgate.net]
- 11. hivglasgow.org [hivglasgow.org]
- 12. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 13. researchgate.net [researchgate.net]
improving the stability of lenacapavir in different storage conditions
Welcome to the technical support center for lenacapavir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound drug substance?
While specific details for the bulk drug substance are not publicly available, general best practices for complex organic molecules should be followed. It is advisable to store this compound in well-sealed containers at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered, but stability at these temperatures should be verified.
Q2: What are the known stability characteristics of the commercial formulations of this compound?
The commercially available this compound (Sunlenca®) injection is a sterile, preservative-free, clear, yellow solution. It should be stored at 20°C to 25°C (68°F–77°F), with excursions permitted to 15°C to 30°C (59°F–86°F). It is crucial to keep the vials in the original carton to protect them from light.[1][2]
This compound oral tablets should be stored at 20°C to 25°C (68°F–77°F), with excursions permitted to 15°C to 30°C (59°F–86°F). They should be dispensed and stored in their original bottle or blister pack, which contains a desiccant to protect from moisture.
Q3: Is this compound sensitive to light?
Yes, the this compound injection solution is photosensitive.[2][3] It is essential to protect it from light during storage and handling. After being removed from the original carton, the solution should be used as soon as possible. If not used within 4 hours, it should be discarded.[2][3]
Q4: What is the pH of the this compound injection, and how does pH affect its stability?
The apparent pH of the this compound injection is approximately 9.0–10.2. This alkaline pH is a critical parameter for the stability of the solution formulation. When preparing experimental formulations or solutions, it is important to consider that deviations from this optimal pH range could lead to degradation.
Q5: Are there any known incompatibilities with container materials?
Yes, a significant incompatibility has been identified with borosilicate glass vials for the this compound injection.[4][5] This incompatibility can lead to the formation of sub-visible glass particles (lamellae). Therefore, it is strongly recommended to use aluminosilicate glass vials for storing this compound solutions.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | This compound has low aqueous solubility. The pH of the solution may not be optimal, or the concentration may be too high. | Ensure the pH of your formulation is within a suitable range (the commercial injection is at pH ~10). Consider the use of co-solvents, such as polyethylene glycol (PEG) 300, which is used in the commercial formulation, to improve solubility.[6] |
| Discoloration of the solution (e.g., darkening) | This could indicate degradation due to exposure to light, heat, or oxidative stress. | Always protect this compound solutions from light. Store at recommended temperatures and consider using antioxidants in your formulation if oxidative degradation is suspected. Analyze the solution using a stability-indicating method to identify any degradation products. |
| Formation of unknown peaks in HPLC analysis | This suggests chemical degradation of this compound. The degradation could be caused by hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies to intentionally degrade the molecule under controlled stress conditions (acid, base, peroxide, heat, light). This will help in identifying the retention times of potential degradation products and confirming the specificity of your analytical method. |
| Inconsistent analytical results | This could be due to issues with sample preparation, the analytical method itself, or interaction with the container. | Verify the precision and accuracy of your analytical method. Ensure complete dissolution of the sample. Use appropriate container materials (e.g., aluminosilicate glass for solutions) to avoid adsorption or leaching. |
| Cloudiness or particulate matter in injectable formulations | This could be due to precipitation of the drug, interaction with excipients, or incompatibility with the container. | Check the solubility of this compound in your formulation. Ensure all excipients are compatible. As a critical point, avoid using borosilicate glass vials and opt for aluminosilicate glass to prevent the formation of glass particles.[4][5] |
Quantitative Stability Data
The following tables summarize the available stability data for commercial this compound formulations under various storage conditions.
Table 1: Stability of this compound Injection Solution (Sunlenca®)
| Storage Condition | Package Type | Acceptable Duration |
| -20°C (-4°F) (no light) | Original vial | 1 month |
| 5°C (41°F) (no light) | Original vial | 12 months |
| 20°C to 25°C (68°F–77°F) | Original vial in carton | Up to 24 months (per expiration date)[6] |
| 50°C (122°F) (no light) | Original vial | 2 weeks |
| In-use photostability (UV/visible light) | Original vial or syringe | 4 hours total |
Data sourced from Gilead Medical Information.[2]
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an aqueous buffer and an organic solvent. A combination of acetonitrile and a phosphate or formate buffer is often effective.
-
Based on published methods for this compound analysis, a starting point could be a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water.[3]
-
-
Wavelength Selection:
-
Determine the UV absorbance maximum of this compound in the mobile phase. Published methods have used detection at 269 nm.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature. Given the high pH of the commercial formulation, degradation under strongly basic conditions may be slower.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
-
-
Method Development and Validation:
-
Inject samples from the forced degradation studies into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the main this compound peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
Caption: Troubleshooting logic for addressing precipitation of this compound in solution.
References
- 1. Gilead Resubmits New Drug Application to U.S. Food and Drug Administration for this compound, an Investigational, Long-Acting HIV-1 Capsid Inhibitor [natap.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. japsonline.com [japsonline.com]
- 4. LAPaL [lapal.medicinespatentpool.org]
- 5. Application of Reversed-Phase HPLC Method for the Simultaneous Determination of this compound and Bictegravir in Tablets Dosage Form – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
mitigating off-target effects of lenacapavir in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lenacapavir in cellular assays. The focus is on mitigating and troubleshooting potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have off-target effects?
This compound is a first-in-class HIV-1 capsid inhibitor with a highly specific mechanism of action, targeting the viral capsid protein p24. Extensive preclinical evaluations have shown it to have a low potential for off-target effects. In a broad screening panel, this compound at a concentration of 10 µM showed no significant activity against 87 different receptors, enzymes, and ion channels. This high specificity is a key feature of the drug.
Q2: What is the selectivity index of this compound, and why is it important?
The selectivity index (SI) is a critical measure of a drug's specificity, calculated as the ratio of its 50% cytotoxic concentration (CC50) to its 50% effective concentration (EC50). A high SI value indicates that the drug is effective at concentrations far below those that cause toxicity to the host cells. This compound exhibits an exceptionally high selectivity index, often in the range of 140,000 to 1,670,000, underscoring its high specificity for its viral target with minimal impact on host cells.
Q3: I am observing cytotoxicity in my assay. Is this an off-target effect of this compound?
While this compound has a high therapeutic index, cellular toxicity can still be observed under certain experimental conditions. This is not necessarily an off-target effect but could be due to several factors:
-
High Concentrations: Exceeding the recommended concentration range can lead to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to antiviral compounds.
-
Assay Conditions: Prolonged incubation times or suboptimal cell culture conditions can exacerbate cytotoxicity.
-
Compound Purity and Solvent Effects: Impurities in the drug stock or high concentrations of the solvent (e.g., DMSO) can induce toxicity.
Refer to the troubleshooting guide below for steps to address unexpected cytotoxicity.
Q4: How can I confirm that the antiviral activity I observe is due to capsid inhibition?
To ensure the observed effects are on-target, consider the following control experiments:
-
Use of Resistant Mutants: Include HIV-1 strains with known this compound resistance mutations in the capsid protein (e.g., M66I, Q67H, K70N). A significant loss of potency against these mutants confirms on-target activity.
-
Time-of-Addition Assays: These assays can help pinpoint the stage of the viral lifecycle inhibited by the drug. This compound is known to interfere with multiple stages, including nuclear import of the pre-integration complex and virion assembly/release.
-
Phenotypic Analysis: For late-stage inhibition, electron microscopy of virions produced in the presence of this compound can reveal aberrant capsid morphologies, a hallmark of its mechanism of action.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Poor Cell Health
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response curve to determine the CC50 in your specific cell line (uninfected). Ensure your experimental concentrations are well below the CC50. | Reduced cytotoxicity and improved cell viability at lower, effective concentrations. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of solvent used in your highest drug dilution. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5%). | No significant cytotoxicity in the vehicle control wells. |
| Suboptimal cell culture conditions. | Ensure cells are healthy, within their optimal passage number, and plated at the correct density. Monitor pH and confluency. | Healthy and viable cells in control wells throughout the experiment. |
| Contamination. | Regularly test for mycoplasma and other microbial contaminants. | Elimination of a potential source of cell stress and death. |
Issue 2: Inconsistent or Low Antiviral Potency (Higher than expected EC50)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug degradation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid freeze-thaw cycles. | Consistent and potent antiviral activity in line with published values. |
| Assay variability. | Standardize all assay parameters, including cell seeding density, virus input (Multiplicity of Infection - MOI), and incubation times. | Reduced well-to-well and experiment-to-experiment variability. |
| Presence of drug-resistant viral variants. | Sequence the viral stock to ensure it does not contain pre-existing resistance mutations in the capsid gene. | Confirmation that the viral stock is wild-type and should be fully susceptible to this compound. |
| High protein concentration in media. | This compound is highly protein-bound. While standard media with 10% FBS is typical, be aware that variations in serum concentration could slightly impact potency. Maintain consistent serum levels across experiments. | More reproducible EC50 values. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound across various human cell lines.
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound
| Cell Type | HIV-1 Strain(s) | Assay Type | Efficacy Metric | Potency (pM) |
| MT-4 cells | Various | Multi-cycle | EC50 | 105 |
| Primary human CD4+ T cells | Various | Multi-cycle | EC50 | 32 |
| Macrophages | Various | Multi-cycle | EC50 | 56 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | Multi-cycle | EC50 | 20 - 160 |
| MAGIC-5A indicator cells | 11 HIV-1 isolates | Single-cycle | IC50 | 200 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line/Type | Assay Type | Cytotoxicity Metric | Concentration (µM) | Selectivity Index (CC50/EC50) |
| MT-4 | CellTiter-Glo | CC50 | >50 | >476,000 |
| Huh-7 | CellTiter-Glo | CC50 | >50 | N/A |
| HepG2 | CellTiter-Glo | CC50 | >50 | N/A |
| PC-3 | CellTiter-Glo | CC50 | >50 | N/A |
| MRC-5 | CellTiter-Glo | CC50 | 24.7 | N/A |
| Stimulated PBMCs | CellTiter-Glo | CC50 | >50 | >1,670,000 |
| Primary Human Hepatocytes | CellTiter-Glo | CC50 | >50 | N/A |
Key Experimental Protocols
Protocol 1: Single-Cycle HIV-1 Infectivity Assay
This assay measures the effect of this compound on a single round of viral replication.
-
Cell Plating: Seed target cells (e.g., TZM-bl or MAGIC-5A) in a 96-well plate at a density that will result in 50-70% confluency at the time of infection. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with DMSO).
-
Infection: Add the diluted compound or vehicle control to the cells. Immediately after, add a predetermined amount of VSV-G pseudotyped HIV-1 reporter virus.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Readout: Measure the reporter gene expression (e.g., luciferase or β-galactosidase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cytotoxicity Assay (e.g., using CellTiter-Glo®)
This assay determines the concentration of this compound that is toxic to uninfected cells.
-
Cell Plating: Seed the desired cell line in a 96-well plate at the same density used for the antiviral assay. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a "no drug" control and a "no cells" background control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Readout: Use a cell viability reagent such as CellTiter-Glo®, which measures ATP levels. Follow the manufacturer's instructions to measure luminescence.
-
Data Analysis: Normalize the results to the "no drug" control. Calculate the CC50 value by plotting cell viability against the log of the drug concentration.
Visualizations
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Caption: A logical workflow for troubleshooting unexpected results in cellular assays.
Caption: Standard experimental workflow for determining antiviral efficacy and cytotoxicity.
refining experimental protocols to reduce variability in lenacapavir efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to reduce variability in lenacapavir efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vitro experiments with this compound.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound EC50 values. What are the potential sources of this variability?
A1: Variability in EC50 values for this compound can arise from several factors throughout the experimental workflow. Key areas to investigate include:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated and authenticated cell line (e.g., MT-4, TZM-bl). High passage numbers can lead to genetic drift and altered susceptibility to HIV-1 infection and this compound activity. It is recommended to use cells within a defined passage range.
-
Cell Health and Density: Inconsistent cell health, viability, or seeding density can significantly impact results. Ensure cells are in the logarithmic growth phase and evenly distributed in the assay plates.
-
-
Virus Stock and Inoculum:
-
Virus Titer and Consistency: Use a well-characterized and consistently titered virus stock. Variability in the amount of virus used per well (multiplicity of infection - MOI) can affect the apparent efficacy of the drug.
-
p24 Concentration: There is an inverse correlation between the potency of this compound and the levels of the viral capsid protein (p24)[1]. Higher concentrations of virions can lead to higher EC50 values. It is crucial to use a consistent and optimized amount of virus in each assay.
-
-
Compound Preparation and Handling:
-
Solubility and Storage: this compound has low aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Assay Readout:
-
ELISA Background: For p24 antigen assays, high background can obscure the signal and affect data quality. This can be caused by insufficient washing, improper blocking, or contaminated reagents.
-
Luciferase Assay Signal Window: In TZM-bl based luciferase assays, a low signal-to-background ratio can increase variability. Optimize the virus inoculum to achieve a robust luciferase signal that is not saturated.
-
Q2: What are the best practices for preparing and storing this compound for in-vitro assays?
A2: Proper handling of this compound is critical for obtaining reproducible results.
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). Warming and vortexing may be necessary to ensure complete dissolution.
-
Visually inspect the solution to ensure no precipitation is present.
-
-
Storage:
-
Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years[2].
-
To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
-
Working Dilutions:
-
Prepare fresh working dilutions for each experiment from a thawed aliquot of the stock solution.
-
When preparing serial dilutions in cell culture medium, ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Q3: We are using a p24 antigen ELISA to determine this compound efficacy and are experiencing high background. How can we troubleshoot this?
A3: High background in a p24 ELISA can be addressed by systematically evaluating several factors:
-
Blocking:
-
Inadequate Blocking: Ensure that the blocking step is sufficient to cover all non-specific binding sites on the plate. You can try increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extending the incubation time[3][4].
-
Alternative Blocking Agents: If BSA is not effective, consider other blocking agents like non-fat dry milk or commercially available blocking buffers.
-
-
Washing:
-
Antibody Concentrations:
-
Optimal Antibody Titers: The concentrations of both the capture and detection antibodies should be optimized. Using too high a concentration can lead to non-specific binding.
-
-
Reagent Contamination:
-
Contaminated Buffers or Substrate: Ensure all buffers and the substrate are fresh and free from contamination. Microbial contamination in the wash buffer can be a source of high background[6].
-
Q4: Can the presence of serum in the cell culture medium affect the measured EC50 of this compound?
A4: Yes, the presence of serum proteins can influence the in-vitro activity of highly protein-bound drugs. This compound is known to be highly protein-bound[7]. This binding can reduce the concentration of free drug available to interact with the virus, potentially leading to an increase in the measured EC50 value. To minimize variability:
-
Consistent Serum Concentration: Use a consistent and clearly reported concentration of fetal bovine serum (FBS) in all your assays. A standard concentration is 10% FBS[8].
-
Protein-Adjusted EC50: For more precise comparisons, especially across different studies, consider calculating a protein-adjusted EC50 value, which accounts for the fraction of unbound drug in the cell culture medium.
Data Presentation
| Parameter | This compound |
| Mechanism of Action | HIV-1 Capsid Inhibitor |
| In-vitro EC50 Range (PBMCs) | 30 - 190 pM[7] |
| In-vitro EC50 (MT-4 cells) | ~100 pM[9] |
| Protein Binding | 99.8%[7] |
| Recommended Solvent | DMSO[9] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years)[2] |
Experimental Protocols
Protocol 1: this compound Antiviral Activity using TZM-bl Reporter Gene Assay
This protocol is adapted from standard single-cycle infectivity assays and is designed to determine the 50% effective concentration (EC50) of this compound.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well flat-bottom cell culture plates (white, for luminescence)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed TZM-bl cells in a white 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X working stock of this compound by serially diluting the DMSO stock in complete growth medium. A typical starting concentration for the highest dose might be 10 nM. Perform 3-fold serial dilutions.
-
Include a "no drug" control (medium with the same final DMSO concentration as the drug-treated wells).
-
-
Infection:
-
On the day of the assay, carefully remove the medium from the cells.
-
Add 50 µL of the 2X this compound serial dilutions to the appropriate wells.
-
Immediately add 50 µL of HIV-1 virus stock diluted in complete growth medium to each well. The amount of virus should be pre-determined to yield a luciferase signal of at least 10 times the background of uninfected cells, but not be saturating.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
After 48 hours, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically an equal volume to the culture medium).
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell control wells) from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (0% inhibition).
-
Plot the percentage of inhibition versus the log10 of the this compound concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.
-
Protocol 2: this compound Antiviral Activity using p24 Antigen ELISA
This protocol measures the inhibition of HIV-1 replication in a susceptible cell line by quantifying the amount of p24 antigen in the culture supernatant.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
Complete Growth Medium (RPMI 1640, 10% FBS, penicillin/streptomycin, L-glutamine)
-
HIV-1 virus stock
-
This compound
-
96-well round-bottom cell culture plates
-
Commercially available p24 antigen ELISA kit
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of complete growth medium.
-
-
Compound and Virus Addition:
-
Prepare 4X working stocks of this compound by serial dilution in complete growth medium.
-
Add 50 µL of the 4X this compound dilutions to the appropriate wells.
-
Add 100 µL of HIV-1 virus stock diluted in complete growth medium to each well. The amount of virus should be sufficient to produce a detectable p24 signal after the incubation period.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C, 5% CO2. The exact duration will depend on the replication kinetics of the virus strain and the cell line used.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the culture supernatant for p24 analysis.
-
-
p24 ELISA:
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves lysing the virus to release p24, capturing the antigen on an antibody-coated plate, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
-
Data Analysis:
-
Generate a standard curve using the provided p24 standards.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control wells.
-
Plot the percentage of inhibition versus the log10 of the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV p24 ELISA - problem with high background - ELISA and Immunoassay [protocol-online.org]
- 4. arp1.com [arp1.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Lenacapavir: Validating Antiviral Activity Against Multidrug-Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lenacapavir's performance against other antiretroviral (ARV) agents for the treatment of multidrug-resistant Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is supported by experimental data from clinical trials and in vitro studies, with detailed methodologies for key experiments.
Introduction
The emergence of multidrug-resistant (MDR) HIV-1 strains presents a significant challenge in the management of HIV-1 infection. This compound, a first-in-class capsid inhibitor, offers a novel mechanism of action that targets the HIV-1 capsid protein (p24) at multiple stages of the viral lifecycle.[1] This unique mechanism allows it to maintain activity against HIV-1 isolates that have developed resistance to other major classes of antiretroviral drugs.[2] This guide will delve into the data supporting this compound's efficacy, its performance compared to other ARVs, and the experimental protocols used for its validation.
Mechanism of Action
This compound disrupts the function of the HIV-1 capsid, a critical protein shell that protects the viral genome and is essential for several steps in the viral replication process. By binding to the capsid, this compound interferes with:
-
Nuclear Import: Preventing the transport of the viral pre-integration complex into the host cell nucleus.
-
Virus Assembly and Release: Disrupting the formation of new viral particles.
-
Capsid Core Formation: Leading to the assembly of malformed capsids in newly produced virions.
This multi-faceted mechanism of action distinguishes it from other antiretroviral classes that target single enzymes or viral entry steps.
Comparative Clinical Efficacy
The pivotal CAPELLA (NCT04150068) and CALIBRATE (NCT04143594) trials have provided significant clinical data on the efficacy of this compound.
The CAPELLA trial , a Phase 2/3 study, evaluated this compound in heavily treatment-experienced individuals with multidrug-resistant HIV-1.[3][4][5][6] Participants, who were failing their current antiretroviral regimens, were randomized to receive oral this compound or placebo in addition to their failing regimen for 14 days, followed by subcutaneous this compound every six months with an optimized background regimen (OBR).[3][4]
The CALIBRATE trial , a Phase 2 study, assessed the efficacy of this compound in treatment-naive individuals with HIV-1.[3][7][8]
Table 1: Summary of Key Efficacy Endpoints for this compound in Clinical Trials
| Trial | Population | Primary Endpoint | This compound Arm | Comparator Arm |
| CAPELLA | Heavily Treatment-Experienced with MDR HIV-1 | ≥0.5 log10 copies/mL viral load reduction at Day 15 | 88% of participants | 17% of participants (Placebo) |
| HIV-1 RNA <50 copies/mL at Week 26 | 81% of participants | N/A | ||
| HIV-1 RNA <50 copies/mL at Week 52 | 83% of participants | N/A | ||
| Mean CD4 count increase at Week 52 | +83 cells/µL | N/A | ||
| CALIBRATE | Treatment-Naïve | HIV-1 RNA <50 copies/mL at Week 54 (Subcutaneous LEN + TAF/BIC) | 85-90% of participants | 92% of participants (B/F/TAF) |
Data compiled from multiple sources.[3][4][5][8][9]
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes, including those with resistance to other antiretroviral classes.[10] Its efficacy is measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
Table 2: Comparative In Vitro Antiviral Activity (EC50) Against Resistant HIV-1 Strains
| Antiretroviral Drug | Drug Class | EC50 against Wild-Type HIV-1 (pM) | Activity against NRTI-Resistant Strains | Activity against NNRTI-Resistant Strains | Activity against PI-Resistant Strains | Activity against INSTI-Resistant Strains |
| This compound | Capsid Inhibitor | 21-115 | Fully Active | Fully Active | Fully Active | Fully Active |
| Zidovudine (AZT) | NRTI | Variable | Reduced | Fully Active | Fully Active | Fully Active |
| Efavirenz (EFV) | NNRTI | Variable | Fully Active | Reduced | Fully Active | Fully Active |
| Darunavir (DRV) | PI | Variable | Fully Active | Fully Active | Reduced | Fully Active |
| Dolutegravir (DTG) | INSTI | Variable | Fully Active | Fully Active | Fully Active | Reduced |
This table provides a qualitative comparison based on available literature. Specific EC50 values can vary depending on the specific mutations and the cell line used. This compound has shown no cross-resistance to other classes.[10][11][12]
Experimental Protocols
In Vitro Antiviral Susceptibility Assay (Single-Cycle Infectivity Assay)
This assay is a common method to determine the in vitro efficacy of an antiviral drug against HIV-1. It measures the ability of the drug to inhibit a single round of viral replication, providing a quantitative measure of its inhibitory activity (EC50).
Materials:
-
Cell Line: TZM-bl reporter cell line (HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes).
-
Virus Stocks: Laboratory-adapted or clinical isolates of HIV-1 (wild-type and multidrug-resistant strains).
-
Antiviral Compounds: this compound and comparator drugs.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
Luminometer: To measure luciferase activity.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Drug Addition: Remove the culture medium from the cells and add 50 µL of the diluted drug solutions to the respective wells. Include wells with no drug as a virus control and wells with cells only as a background control.
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a strong luciferase signal) to each well containing the drug.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement: After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (cells only) from all readings.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the drug concentration (log scale) and use a non-linear regression analysis to determine the EC50 value (the drug concentration that inhibits 50% of viral replication).
-
Visualizations
Caption: Experimental workflow for determining the in vitro antiviral activity of this compound.
Caption: HIV-1 replication cycle and points of intervention for antiretroviral drugs.
References
- 1. This compound and the novel HIV-1 capsid inhibitors: an emerging therapy in the management of multidrug-resistant HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gilead.com [gilead.com]
- 4. gilead.com [gilead.com]
- 5. businesswire.com [businesswire.com]
- 6. This compound in MDR HIV: phase 3 results of CAPELLA study published | HIV i-Base [i-base.info]
- 7. One moment, please... [eatg.org]
- 8. CROI 2022: this compound: 54 week results in treatment-naive participants of CALIBRATE study | HIV i-Base [i-base.info]
- 9. jwatch.org [jwatch.org]
- 10. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 12. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
Head-to-Head In Vitro Comparison of Lenacapavir and Other Long-Acting Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the long-acting antiretroviral (ARV) lenacapavir with two other long-acting ARVs, cabotegravir and rilpivirine. The data presented is based on available in vitro studies and is intended to offer a comparative overview of their antiviral potency, resistance profiles, and cytotoxicity.
Antiviral Potency
The antiviral activity of this compound, cabotegravir, and rilpivirine has been evaluated in vitro using various cell lines, with the 50% effective concentration (EC50) being a key metric for potency. The data summarized below is derived from studies utilizing MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. It is important to note that these values are from different studies and direct head-to-head comparisons in a single study are limited.
| Antiretroviral | HIV-1 Strain | EC50 (nM) | Cell Line | Citation(s) |
| This compound | Wild-Type (IIIb) | 0.105 | MT-4 | [1][2] |
| Clinical Isolates (various subtypes) | 0.02 - 0.16 | PBMCs | [2][3] | |
| Cabotegravir | Wild-Type (NL4-3) | 1.3 | MT-4 | [4] |
| Rilpivirine | Wild-Type | 0.51 | MT-4 | [5] |
EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.
Resistance Profile
The emergence of drug resistance is a critical factor in the long-term efficacy of antiretroviral therapy. In vitro studies are conducted to select for resistant viral variants and to assess the cross-resistance profile of a drug. The following table summarizes the fold change (FC) in EC50 for this compound, cabotegravir, and rilpivirine against specific HIV-1 mutations. A higher fold change indicates a greater loss of activity against the resistant strain.
| Antiretroviral | Resistance Mutation(s) | Fold Change in EC50 | Citation(s) |
| This compound | Q67H | 1.6 | [6] |
| N74D | 9 | [7] | |
| M66I | >1000 | [8] | |
| Cabotegravir | E138A/G140A/G163R/Q148R | 429 - 1000 | [9][10] |
| Q148R + E138K | 9.5 | [11] | |
| Rilpivirine | K103N | 0.68 | [5] |
| Y181C | 1.9 - 3.3 | [5][12] | |
| E138K | ~3 | [13][14] |
In Vitro Cytotoxicity
The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of cells in a culture. A higher CC50 value is desirable, as it indicates lower toxicity to host cells. The therapeutic index (TI), calculated as CC50/EC50, is a measure of a drug's safety margin.
| Antiretroviral | CC50 (µM) | Cell Line | Therapeutic Index (TI) | Citation(s) |
| This compound | >140,000 (Selectivity Index) | - | >140,000 | [6] |
| Cabotegravir | Not explicitly found in a comparative context | - | - | |
| Rilpivirine | 10 | - | ~25,000 | [15] |
Note: this compound's high selectivity index is reported, indicating a very large window between its effective and toxic concentrations.
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
A common method for determining the EC50 of antiretroviral drugs is the MT-4 cell-based assay.
1. Cell Culture and Virus Infection:
-
MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the antiretroviral drugs are prepared and added to the wells.
-
A laboratory-adapted strain of HIV-1 (e.g., IIIb or NL4-3) is added to the wells at a predetermined multiplicity of infection (MOI).
-
Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).
2. Incubation:
-
The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days to allow for viral replication.
3. Measurement of Viral Replication:
-
Viral replication can be quantified using several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified by measuring absorbance. A decrease in cell viability corresponds to the cytopathic effect of the virus.[16][17][18]
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 is directly proportional to the level of viral replication.
-
4. Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vitro Resistance Selection
This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to an antiretroviral drug.
1. Virus Culture and Drug Escalation:
-
A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., MT-4 cells) in the presence of the antiretroviral drug at a starting concentration around its EC50.
-
The culture is monitored for signs of viral replication (e.g., cytopathic effect or p24 production).
-
Once viral breakthrough is observed (i.e., replication occurs despite the presence of the drug), the culture supernatant containing the virus is harvested.
-
This virus is then used to infect fresh cells in the presence of a higher concentration of the drug (e.g., 2- to 3-fold increase).
-
This process of dose escalation is repeated for multiple passages.
2. Isolation and Characterization of Resistant Virus:
-
After several passages, the virus that can replicate at high drug concentrations is isolated.
-
The proviral DNA from the infected cells is extracted.
3. Genotypic and Phenotypic Analysis:
-
Genotypic Analysis: The gene encoding the drug's target (e.g., capsid for this compound, integrase for cabotegravir, reverse transcriptase for rilpivirine) is sequenced to identify mutations.
-
Phenotypic Analysis: The susceptibility of the selected virus to the drug is determined using the antiviral activity assay described above. The EC50 of the resistant virus is compared to the wild-type virus to calculate the fold-change in resistance.
Signaling Pathways and Logical Relationships
Mechanism of Action of this compound
This compound is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle. It binds to the interface between capsid protein (p24) subunits, interfering with both early and late stages of replication.
References
- 1. natap.org [natap.org]
- 2. Highlights on the Development, Related Patents, and Prospects of this compound: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. hivglasgow.org [hivglasgow.org]
- 7. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Prevalence in the USA of rilpivirine resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to rilpivirine and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
synergistic or antagonistic interactions between lenacapavir and integrase inhibitors
Initial clinical and in vitro findings suggest a favorable interaction profile between the first-in-class HIV-1 capsid inhibitor, lenacapavir, and various integrase strand transfer inhibitors (INSTIs). The available data points towards additive or synergistic effects, with no evidence of antagonism, supporting the ongoing clinical development of combination therapies.
A key in vitro study has quantitatively demonstrated an additive antiviral effect when this compound is combined with the integrase inhibitor cabotegravir.[1][2][3] Furthermore, extensive clinical trials evaluating the combination of this compound with bictegravir have shown high rates of virologic suppression, indicating a lack of antagonistic interactions in a clinical setting.[4][5][6][7] For other integrase inhibitors such as dolutegravir and raltegravir, direct in vitro synergy studies with this compound are not yet available in published literature; however, the absence of known cross-resistance pathways suggests a low probability of antagonistic interactions.[8]
Quantitative Analysis of this compound and Cabotegravir Interaction
An in vitro study by Cilento et al. (2022) investigated the drug interaction between this compound and the integrase inhibitor cabotegravir. The combination was found to be additive in its inhibition of HIV-1.[1][2][3] The study utilized multiple synergy models to analyze the data, with the results summarized in the table below.
| Synergy Model | Mean Synergy Score | Interpretation | p-value |
| Zero Interaction Potency (ZIP) | 0.63 | Additive | 0.542 |
| Loewe Additivity (LOEWE) | -1.36 | Additive | 0.112 |
| Bliss Independence (BLISS) | 0.2 | Additive | 0.876 |
| Highest Single Agent (HSA) | 3.45 | Additive | 0.00042 |
Table 1: Synergy scores for the combination of this compound and cabotegravir. Scores around zero are indicative of an additive interaction. The statistically significant p-value for the HSA model still falls within the additive range.[1][2][3]
Interactions with Other Integrase Inhibitors
While specific in vitro synergy data for this compound with bictegravir, dolutegravir, and raltegravir from peer-reviewed publications are not currently available, the following points are noteworthy:
-
Bictegravir: A fixed-dose combination of this compound and bictegravir is under active clinical development.[4][5][6][7] Phase 2 and 3 clinical trials (e.g., ARTISTRY-1) have demonstrated that this combination is highly effective in maintaining virologic suppression in treatment-experienced individuals, which strongly suggests the absence of an antagonistic relationship in vivo.[9]
-
Dolutegravir and Raltegravir: There is a lack of published in vitro synergy studies for the combination of this compound with either dolutegravir or raltegravir. However, a study on HIV-2 did evaluate the individual potencies of these drugs, providing IC50 values, but did not assess their combined effect.[10][11][12]
Experimental Protocols
The following is a detailed methodology for the in vitro synergy analysis of this compound and cabotegravir, as described by Cilento et al. (2022).[1][2][3]
Cell Line and Virus
-
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter.
-
Virus: HIV-1 NL4-3 laboratory strain.
Antiviral Assay
-
Cell Seeding: TZM-bl cells were seeded in 96-well plates.
-
Drug Combination Matrix: A checkerboard dilution matrix was prepared with varying concentrations of this compound and cabotegravir.
-
Incubation: The cells were pre-incubated with the drug combinations for 24 hours.
-
Infection: Following the pre-incubation, the cells were infected with the HIV-1 NL4-3 virus.
-
Post-Infection Incubation: The infected cells were incubated for an additional 48 hours.
-
Quantification of Viral Replication: The level of viral replication was quantified by measuring the luciferase activity in the cell lysates.
-
Data Analysis: The resulting data from the dose-response matrix was analyzed using SynergyFinder Plus software, which calculates synergy scores based on the ZIP, Loewe, Bliss, and HSA models.
Visualizations
In Vitro Synergy Assay Workflow
References
- 1. Drug Interactions in this compound-Based Long-Acting Antiviral Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding therapeutic options: this compound + bictegravir as a potential treatment for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bictegravir + this compound – an emerging duo | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 6. gilead.com [gilead.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. gilead.com [gilead.com]
- 9. Efficacy and Safety of Switching to Daily Bictegravir Plus this compound From a Complex HIV Treatment Regimen: A Randomized, Open-Label, Multicenter Phase 2 Study (ARTISTRY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor this compound against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor this compound against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the High Genetic Barrier to Resistance of Lenacapavir In Vitro: A Comparative Guide
Lenacapavir, a first-in-class inhibitor of the HIV-1 capsid protein, has demonstrated a unique and high genetic barrier to resistance in preclinical studies. Its novel mechanism of action, targeting multiple stages of the viral lifecycle, distinguishes it from all other approved antiretroviral (ARV) classes.[1][2][3] This guide provides a comparative analysis of this compound's in vitro resistance profile, supported by experimental data, detailed methodologies, and visual representations of key processes.
Quantitative Analysis of this compound Resistance
In vitro resistance selection studies have been instrumental in identifying the key mutations associated with reduced susceptibility to this compound and assessing their impact on viral fitness. The following table summarizes the fold-change in this compound susceptibility and the corresponding replication capacity for the most prominent resistance-associated mutations (RAMs).
| Mutation | Fold Change in this compound Susceptibility | Replication Capacity (% of Wild-Type) | Reference |
| Q67H | 4.6 - 6 | 58% - 63% | [4][5][6] |
| N74D | >1000 | 30% | [6] |
| M66I | >1000 - >2000 | 1.5% - 5% | [5][6] |
| L56I | 204 | 9% | [6] |
| K70N | - | - | [7] |
| N74S | - | - | [7] |
| T107N | - | - | [7] |
| Q67H + N74S | 32 | 34% | [6] |
| Q67H + K70R | 18 | 63% | [6] |
| Q67H + N74D | >1000 | 30% | [6] |
| M66I + Q67H | - | - | [5] |
Note: Dashes (-) indicate where specific quantitative data was not available in the provided search results.
A key finding from these in vitro studies is the inverse relationship between the level of resistance to this compound and the replication capacity of the mutant virus.[8][9][10] For instance, the M66I mutation, which confers a greater than 1000-fold reduction in susceptibility, severely compromises viral fitness, with a replication capacity of only 1.5-5% compared to the wild-type virus.[5][6] The Q67H mutation has the least impact on viral fitness and susceptibility, which may explain its emergence at lower drug concentrations in early clinical studies.[11][12]
Comparative Resistance Profile and Lack of Cross-Resistance
This compound's unique mechanism of targeting the HIV-1 capsid protein means it does not share resistance pathways with other ARV classes.[1][2][3][13] This lack of cross-resistance is a significant clinical advantage, particularly for heavily treatment-experienced patients with multidrug-resistant HIV-1.[1]
| Antiretroviral Class | Key Resistance Mutations | Cross-Resistance with this compound |
| This compound (Capsid Inhibitor) | Q67H, N74D, M66I, L56I, K70N, T107N | N/A |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | M184V/I, K65R, L74V, T215Y | No |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | K103N, Y181C, G190A, E138K | No |
| Protease Inhibitors (PIs) | L90M, I84V, D30N, M46I/L | No |
| Integrase Strand Transfer Inhibitors (INSTIs) | G140S, Q148H/R/K, N155H | No |
In vitro studies have confirmed that this compound remains fully active against HIV-1 variants harboring resistance mutations to NRTIs, NNRTIs, PIs, and INSTIs.[1][4][14] Similarly, mutations that confer resistance to this compound do not reduce susceptibility to other ARV classes.[7][14]
Experimental Protocols
The validation of this compound's high genetic barrier to resistance relies on standardized in vitro experimental protocols.
In Vitro Resistance Selection Studies
-
Objective: To identify mutations that arise under the selective pressure of a drug.
-
Methodology:
-
HIV-1 is cultured in T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) in the presence of an initial, sub-optimal concentration of this compound.[4]
-
The virus is passaged for an extended period (e.g., up to 46 days), with the concentration of this compound gradually increased as viral replication (breakthrough) is observed.[7][15]
-
At the end of the selection period, the viral population is harvested, and the HIV-1 capsid gene is sequenced to identify mutations that have emerged.[15]
-
Site-Directed Mutagenesis
-
Objective: To create specific viral mutants to study the effect of individual mutations on drug susceptibility and viral fitness.
-
Methodology:
Phenotypic Susceptibility Assays
-
Objective: To quantify the effect of mutations on the antiviral activity of a drug.
-
Methodology:
-
Multi-Cycle (MC) Assays:
-
Replication-competent viruses (wild-type and mutants) are used to infect T-cell lines (e.g., MT-2).[8][10]
-
The infection is carried out in the presence of serial dilutions of this compound.
-
Viral replication is measured after several days by quantifying an endpoint such as p24 antigen production or reverse transcriptase activity.
-
The drug concentration that inhibits viral replication by 50% (EC50) is calculated and compared between mutant and wild-type viruses to determine the fold-change in susceptibility.
-
-
Single-Cycle (SC) Assays (e.g., Gag-Pro Assay):
-
Viral vectors containing the mutated capsid sequences are generated.[5][8][10]
-
These vectors are used to infect target cells in a single round of replication in the presence of varying concentrations of this compound.
-
Reporter gene expression (e.g., luciferase) is measured to determine the level of infection.
-
This method allows for the assessment of this compound's effect on the early stages of the viral lifecycle and can be used to test mutants with very low replication capacity.[5]
-
-
Visualizations
Mechanism of Action and Resistance
Caption: this compound's mechanism and the structural basis of resistance.
Experimental Workflow for In Vitro Resistance Analysis
Caption: Workflow for identifying and characterizing this compound resistance.
References
- 1. SUNLENCA® (this compound) Mechanism of Action | HCP Site [sunlencahcp.com]
- 2. gilead.com [gilead.com]
- 3. Gilead Joins Partners for Delivery of First Shipments of Breakthrough Twice-yearly this compound for HIV Prevention to Sub-Saharan Africa | Morningstar [morningstar.com]
- 4. HIV Capsid this compound Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 5. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 6. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenotypic resistance to this compound and monotherapy efficacy in a proof-of-concept clinical study | Scilit [scilit.com]
- 10. Phenotypic resistance to this compound and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 12. hivglasgow.org [hivglasgow.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. No antagonism or cross-resistance and a high barrier to the emergence of resistance in vitro for the combination of islatravir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenacapavir's Dual-Pronged Attack on HIV-1: A Comparative Analysis of Early vs. Late-Stage Replication Inhibition
For Immediate Release
Foster City, CA – November 19, 2025 – Gilead Sciences' long-acting HIV-1 capsid inhibitor, lenacapavir, demonstrates a unique dual mechanism of action, potently disrupting viral replication at both early and late stages of the lifecycle. This comparative guide provides an in-depth analysis of this compound's impact on these distinct phases, supported by experimental data, detailed methodologies, and visual representations of the underlying pathways for researchers, scientists, and drug development professionals.
This compound interferes with the multifaceted functions of the HIV-1 capsid protein (CA), a critical component for both the establishment of infection and the production of new, infectious virions.[1][2] Its ability to act on multiple stages of the viral lifecycle distinguishes it from many other antiretroviral agents.[3][4][5]
Impact on Early-Stage HIV-1 Replication
In the early phase of HIV-1 infection, following viral entry into the host cell, the viral capsid plays a crucial role in protecting the viral genome and facilitating its transport to the nucleus for integration. This compound disrupts this process by hyper-stabilizing the capsid lattice.[6][7][8] This enhanced stability paradoxically leads to a failure of the capsid to properly uncoat and release its genetic material, ultimately preventing nuclear import and integration of the viral DNA.[6][9][10]
Studies have shown that while this compound-treated viral cores can still dock at the nuclear envelope, their altered capsid structure impairs their entry into the nucleus.[6][9][11][12] This mechanism effectively halts the infection before the virus can establish a permanent reservoir within the host cell's genome. At higher concentrations, this compound has also been observed to disrupt the integrity of the viral core, further contributing to the inhibition of reverse transcription.[8][13]
Impact on Late-Stage HIV-1 Replication
During the late stage of the HIV-1 lifecycle, the capsid protein is essential for the assembly of new viral particles. This compound potently interferes with this process by inducing the formation of aberrant, malformed capsids.[14][15] The drug binds to the interface between capsid protein subunits, disrupting the normal assembly process.[16]
Specifically, this compound impairs the formation of pentamers, which are crucial for the curvature and closure of the conical capsid, while promoting the assembly of hexameric lattices.[1][14] This leads to the production of morphologically atypical virus particles with hyper-stable but non-infectious cores.[1][14] These malformed virions are unable to properly mature and infect new cells, thus breaking the cycle of viral propagation.
Quantitative Comparison of this compound's Efficacy
The following table summarizes the quantitative data on this compound's inhibitory activity at different stages of the HIV-1 replication cycle.
| Parameter | Early-Stage Inhibition | Late-Stage Inhibition | Reference |
| EC50 (in vitro) | Sub-nanomolar to picomolar | Picomolar | [14][17] |
| Mechanism | Capsid hyperstabilization, impaired nuclear import, inhibition of uncoating | Disruption of capsid assembly, formation of aberrant capsids | [6][7][8][14][15] |
| Effect on Capsid | Stabilizes the capsid lattice, can disrupt core integrity at high concentrations | Induces malformed, hyper-stable CA assemblies | [1][6][9][11][12][14] |
| Primary Target | Assembled viral core post-entry | Gag polyprotein processing and capsid monomer assembly | [6][14] |
Experimental Protocols
Single-Round HIV-1 Infection Assay
This assay is utilized to determine the half-maximal effective concentration (EC50) of this compound in inhibiting a single cycle of HIV-1 replication.
-
Cell Seeding: Target cells, such as U87.CD4.CCR5 cells, are seeded in 96-well luminometer-compatible tissue culture plates at a density of 1.2 x 10^4 cells/well.
-
Incubation: The plates are incubated for 24 hours at 37°C to allow for cell adherence.
-
Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Virus Addition: Pseudotyped HIV-1 virus, normalized for p24 content, is mixed with the diluted this compound or a DMSO control.
-
Infection: The virus-compound mixture is added to the target cells.
-
Incubation: The infected cells are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and luciferase activity is measured to quantify viral gene expression, which is indicative of successful infection. The EC50 value is calculated from the dose-response curve.[18]
In Vitro Capsid Assembly Assay
This assay measures the effect of this compound on the assembly of purified HIV-1 capsid protein (CA).
-
Reaction Mixture Preparation: A concentrated solution of this compound in DMSO is added to an aqueous solution containing 5 M NaCl and 200 mM NaH2PO4, pH 8.0. A control reaction is prepared with DMSO only.
-
Initiation of Assembly: Purified capsid protein (at a final concentration of approximately 120 µM) is added to the reaction mixture to initiate assembly.
-
Turbidity Measurement: The turbidity of the solution is monitored at a wavelength of 350 nm over time. An increase in turbidity indicates the formation of capsid-like particles. The effect of this compound on the rate and extent of assembly is then quantified.[18]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's impact on HIV-1 replication.
Caption: this compound's dual inhibition of early and late stages of HIV-1 replication.
Caption: Experimental workflows for assessing this compound's efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. gilead.com [gilead.com]
- 4. gilead.com [gilead.com]
- 5. Gilead’s Investigational Single-Tablet Regimen of Bictegravir and this compound for HIV-1 Treatment Meets Primary Endpoint in Phase 3 ARTISTRY-1 Trial - BioSpace [biospace.com]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. [PDF] this compound disrupts HIV-1 core integrity while stabilizing the capsid lattice | Semantic Scholar [semanticscholar.org]
- 13. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The primary mechanism for highly potent inhibition of HIV-1 maturation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Discovery of this compound: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
assessing the relative potency of lenacapavir against different HIV-1 clades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of lenacapavir, a first-in-class HIV-1 capsid inhibitor, against a spectrum of HIV-1 clades. The data presented is compiled from key preclinical studies to support research and development efforts in the field of antiretroviral therapy.
Introduction
This compound (LEN) is a novel antiretroviral agent that targets the HIV-1 capsid protein (p24), interfering with multiple essential stages of the viral replication cycle.[1] Its unique mechanism of action makes it a promising candidate for the treatment of multidrug-resistant HIV-1 infections.[2] A critical aspect of its preclinical evaluation is determining its efficacy across the global diversity of HIV-1, which is categorized into various clades or subtypes. This guide summarizes the experimental data on this compound's relative potency against these different viral subtypes.
Mechanism of Action
This compound disrupts the normal function of the HIV-1 capsid, a protein shell that is crucial for multiple processes in the viral lifecycle.[2] By binding directly to the interface between capsid protein subunits, this compound interferes with:
-
Nuclear Import : It over-stabilizes the capsid core, preventing the proper release of viral genetic material into the nucleus of the host cell.[3]
-
Virus Assembly and Release : It disrupts the formation of new, properly-shaped capsids.[4]
-
Capsid Core Formation : It hinders the production of stable capsid protein subunits necessary for creating new infectious virions.[3][2]
This multi-faceted inhibition at different stages of replication contributes to its high potency and presents a novel approach to HIV-1 treatment.[1] Because it targets the capsid, this compound does not exhibit cross-resistance with existing classes of antiretroviral drugs such as reverse transcriptase, protease, or integrase inhibitors.[5][6]
Data Presentation: In Vitro Potency of this compound
This compound has demonstrated potent antiviral activity at the picomolar level across a wide range of HIV-1 clades, indicating its pan-genotypic potential.[7][8] The following table summarizes the half-maximal effective concentration (EC50) values from various in vitro studies.
| HIV-1 Isolate / Clade | Cell Line / System | Mean EC50 (pM) | Reference |
| HIV-1 (Lab Strain) | MT-4 Cells | 105 | [2][4] |
| HIV-1 (Lab Strain) | Primary Human CD4+ T-cells | 32 | [2][4] |
| HIV-1 (Lab Strain) | Macrophages | 56 | [2][4] |
| Subtype A | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype A1 | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype AE | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype AG | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype B | HEK293T Cells | 21 - 115 (range) | [7] |
| Subtype BF | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype C | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype D | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype F1 | HEK293T Cells | 21 - 115 (range) | [7] |
| Subtype G | HEK293T Cells | 124 - 357 (range) | [9] |
| Subtype H | HEK293T Cells | 124 - 357 (range) | [9] |
| HIV-2 Isolates | T-cell line | 885 | [4] |
Note: pM (picomolar) is a unit of concentration. Lower EC50 values indicate higher potency.
The data consistently shows that this compound maintains its high potency across all major HIV-1 subtypes tested.[7][9] While still active against HIV-2, its potency is approximately 8- to 14-fold lower compared to HIV-1.[2][10][11] Studies have also found a very low prevalence (<1%) of pre-existing resistance-associated mutations (DRMs) to this compound in treatment-naive individuals across different clades, supporting its potential for broad clinical effectiveness.[12][13][14]
Experimental Protocols
The determination of this compound's in vitro potency typically involves standardized cell-based assays. The following is a generalized methodology synthesized from published studies.
1. Virus Generation:
-
Recombinant viruses representing different HIV-1 clades are generated.[7]
-
This is often achieved by cloning the gag-protease DNA fragment from clinical isolates into a proviral vector, such as one based on the NL4-3 lab strain.[9][15]
-
The resulting plasmid DNA is then transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.[7]
2. Antiviral Susceptibility Assay (Single-Cycle Infection):
-
Target cells (e.g., MT-4 T-cells) are seeded in 96-well plates.[16]
-
The cells are infected with the generated virus in the presence of serial dilutions of this compound.[16]
-
After a set incubation period (e.g., 48-72 hours), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector or by quantifying an HIV-1 protein such as p24 antigen using an ELISA.
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.[16]
3. Cytotoxicity Assay:
-
To ensure that the observed antiviral effect is not due to toxicity, a parallel assay is run.
-
MT-4 cells are incubated with the same concentrations of this compound without the virus.[16]
-
Cell viability is measured using a standard method (e.g., MTS assay) to determine the 50% cytotoxic concentration (CC50).
Mandatory Visualizations
The following diagrams illustrate this compound's mechanism of action within the HIV-1 lifecycle and the general workflow for assessing its in vitro potency.
Caption: this compound inhibits multiple stages of the HIV-1 lifecycle centered on capsid function.
Caption: Workflow for determining the in vitro antiviral potency (EC50) of this compound.
Conclusion
The collective in vitro data strongly supports the characterization of this compound as a potent, pan-genotypic inhibitor of HIV-1. Its ability to maintain picomolar efficacy against a wide array of clinically relevant HIV-1 clades highlights its potential as a robust therapeutic agent, regardless of the geographic origin or subtype of the viral infection.[7] This broad activity, combined with its unique mechanism of action and lack of cross-resistance with other antiretroviral classes, positions this compound as a significant advancement in the management of HIV-1, particularly for heavily treatment-experienced individuals with multidrug resistance.[2][5]
References
- 1. Pharmacological outlook of this compound: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. HIV Capsid this compound Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 5. natap.org [natap.org]
- 6. This compound: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of in-vitro resistance to this compound is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR this compound [natap.org]
- 10. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of this compound Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of HIV-1 capsid genetic variability and this compound (GS-6207) drug resistance-associated mutations according to viral clades among drug-naive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. hivglasgow.org [hivglasgow.org]
- 16. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Long-Acting Lenacapavir Demonstrates Robust and Sustained HIV Prophylaxis in Animal Models
A comprehensive review of preclinical data highlights the pharmacokinetic and efficacy profile of subcutaneous lenacapavir, positioning it as a potent long-acting agent for HIV prevention. Comparative analysis with other long-acting antiretrovirals, cabotegravir and islatravir, in similar non-human primate models underscores the potential of this novel capsid inhibitor.
Researchers and drug development professionals now have access to a growing body of evidence from animal studies confirming the long-acting subcutaneous delivery of this compound, a first-in-class HIV capsid inhibitor. These studies, primarily conducted in macaque models, provide critical preclinical data supporting its ongoing clinical development for pre-exposure prophylaxis (PrEP).
This compound, administered subcutaneously, has been shown to provide sustained plasma concentrations, leading to high rates of protection against repeated rectal and intravenous challenges with simian-human immunodeficiency virus (SHIV) and simian-tropic HIV (stHIV), respectively.[1][2][3][4] This comparison guide summarizes the key findings from these pivotal animal studies and provides a comparative look at other long-acting antiretrovirals, cabotegravir and islatravir, to offer a broader perspective for the scientific community.
Comparative Pharmacokinetics of Long-Acting Antiretrovirals in Macaques
The pharmacokinetic profiles of this compound, cabotegravir, and islatravir have been characterized in macaque models to determine their potential for long-acting administration. The following table summarizes key pharmacokinetic parameters from these studies.
| Drug | Dosing Regimen | Animal Model | Key Pharmacokinetic Findings |
| This compound | Single subcutaneous injection (ranging from 5 to 75 mg/kg) | Rhesus macaques | Dose-proportional increases in plasma drug levels with sustained durability.[2][3][4] |
| Cabotegravir | Intramuscular injections (e.g., 50 mg/kg every 4 weeks) | Rhesus macaques | Maintained plasma concentrations similar to those in human clinical trials, with trough concentrations exceeding the protein-adjusted 90% inhibitory concentration (PA-IC90).[1][2][3][5] |
| Islatravir | Weekly oral gavage (e.g., 3.9 mg/kg) or subcutaneous implant | Rhesus macaques | Oral administration demonstrated a long half-life. Implants provided sustained plasma concentrations above efficacious levels for PrEP.[6][7][8][9] |
Efficacy in Non-Human Primate Challenge Models
The protective efficacy of these long-acting antiretrovirals has been evaluated in stringent macaque models using various challenge routes that mimic human HIV transmission.
| Drug | Animal Model | Challenge Virus & Route | Efficacy |
| This compound | Pigtail & Rhesus macaques | stHIV (intravenous), SHIV (rectal) | Complete protection in all this compound-treated animals against intravenous stHIV challenge.[1] Significant protection against high-dose single rectal SHIV challenge.[2][3][4] |
| Cabotegravir | Rhesus macaques | SIV (intravenous), SHIV (rectal, penile) | 88% protection against intravenous SIV challenge.[1][2] High efficacy (94.4%) against repeated penile SHIV exposures and complete protection against repeated low-dose rectal challenges.[3][5] |
| Islatravir | Rhesus & female macaques | SIV (intravenous), SHIV (vaginal) | Two or more weekly oral doses provided complete protection against intravenous SIV challenge.[6][7] Implants protected 5 out of 6 female macaques from repeated vaginal SHIV challenges.[10] |
Experimental Protocols
This compound Subcutaneous Administration and SHIV Challenge
-
Animal Model: Adult male rhesus macaques (Macaca mulatta).
-
Drug Administration: A single subcutaneous injection of this compound at doses of 5, 10, 20, 50, or 75 mg/kg.[3]
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure plasma this compound concentrations.
-
Viral Challenge: Seven weeks after this compound administration, a subset of animals were challenged intrarectally with a high dose of SHIV-SF162P3.[3]
-
Efficacy Assessment: Protective efficacy was determined by monitoring for plasma viral RNA and seroconversion.[3]
Cabotegravir Intramuscular Administration and SIV Challenge
-
Animal Model: Adult male rhesus macaques (Macaca mulatta).
-
Drug Administration: Intramuscular injections of cabotegravir long-acting (CAB LA) at a dose of 50 mg/kg. Different dosing schedules were evaluated, including injections at week 0 and week 4, or a single injection at week 0.[1][2]
-
Viral Challenge: At week 2, all macaques were challenged intravenously with SIVmac251.[1][2]
-
Efficacy Assessment: Plasma SIV RNA was monitored weekly to determine infection status.[1][2]
Islatravir Oral Administration and SIV Challenge
-
Animal Model: Rhesus macaques.
-
Drug Administration: Islatravir was administered via oral gavage at a dose of 3.9 mg/kg. The study involved different stages with one, two, three, or four weekly doses. The first dose was administered 24 hours after the viral challenge.[6][7]
-
Viral Challenge: Animals were challenged intravenously with SIVmac251.[6][7]
-
Efficacy Assessment: Infection was monitored by detecting plasma viremia.[6][7]
Visualizing Experimental Workflows
Caption: Experimental workflow for subcutaneous this compound administration and SHIV challenge in macaques.
Caption: Experimental workflow for intramuscular cabotegravir administration and SIV challenge in macaques.
Caption: Experimental workflow for oral islatravir as post-exposure prophylaxis after SIV challenge in macaques.
References
- 1. Cabotegravir long acting injection protects macaques against intravenous challenge with SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabotegravir Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Long-acting this compound acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model [jci.org]
- 5. Cabotegravir long-acting for HIV-1 prevention......Long-acting rilpivirine for HIV prevention [natap.org]
- 6. Weekly Islatravir Protects Monkeys Against IV Challenge With SIV [natap.org]
- 7. Effectiveness of islatravir post‐exposure prophylaxis after intravenous challenge with simian immunodeficiency virus in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Study of Islatravir and Etonogestrel Implants in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaginal PrEP Efficacy of Biodegradable Islatravir Implants in Macaques Islatravir Implant Protects Macaques From Vaginal SHIV Infection [natap.org]
Safety Operating Guide
Proper Disposal of Lenacapavir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Lenacapavir is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safe handling and disposal of this potent, long-acting HIV-1 capsid inhibitor. Disposal procedures should align with local, state, and federal regulations.[1][2]
Core Principles of this compound Disposal
The primary methods for disposing of this compound involve treatment as a chemical waste product. It is crucial to prevent the release of the compound into the environment. Key disposal considerations include:
-
Avoid Environmental Release : Discharge of this compound into sewer systems or drains must be strictly avoided.[3] Similarly, do not contaminate water, foodstuffs, or animal feed through improper storage or disposal.[3]
-
Licensed Chemical Destruction : The recommended method for disposal is through a licensed chemical destruction plant.[3]
-
Controlled Incineration : An alternative is controlled incineration equipped with flue gas scrubbing to manage emissions.[3]
Step-by-Step Disposal Protocol
While a specific, universally mandated experimental protocol for this compound disposal is not available, a standardized procedure can be constructed from safety data sheets and general laboratory practice.
1. Collection and Storage of Waste:
-
Containment : Keep this compound waste in suitable, closed, and properly labeled containers to await disposal.[3]
-
Ventilation : Handle and store waste in a well-ventilated area.[1][3]
-
Segregation : Store this compound waste separately from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents.[1][2]
2. Handling Precautions During Disposal Preparation:
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves and eye protection, to avoid skin and eye contact.[1][3]
-
Avoid Dust and Aerosol Formation : When handling the powder form, prevent the formation of dust and aerosols.[1]
-
Ignition Sources : Remove all sources of ignition from the handling and storage area. Use spark-proof tools and explosion-proof equipment.[3]
3. Disposal of Contaminated Materials:
-
Spills : In the event of a spill, absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material according to regulations.[1]
-
Packaging : Containers and packaging that have held this compound should be triple-rinsed or its equivalent. The rinsed packaging can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]
4. Unused or Expired Medication:
-
Tablets : Unused or expired this compound tablets should be disposed of following FDA guidelines for unused medicine.[4] This typically involves drug take-back programs or, if not available, mixing the medication with an unappealing substance like dirt or coffee grounds in a sealed container before placing it in the trash.[5]
-
Injectable Solution : Any unused portion of the this compound injection solution should be discarded.[6] Needles and syringes used for administration must be disposed of in a sharps container.[7][8]
Disposal Workflow
The logical flow for the proper disposal of this compound waste from a laboratory setting is illustrated below.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 5. fda.gov [fda.gov]
- 6. For HCP's | Sunlenca® (this compound) Storage and Stability (Injection) [askgileadmedical.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling Lenacapavir
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lenacapavir. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent antiviral compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]
| Body Area | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hands | Protective Gloves | Use appropriate chemical-resistant gloves. |
| Skin and Body | Protective Clothing | A lab coat or other protective clothing should be worn. |
| Respiratory | Suitable Respirator | Use in areas with adequate ventilation. The type of respirator should be selected based on the potential for aerosol formation and the specific laboratory risk assessment.[1] |
Safe Handling and Operational Procedures
Adherence to standardized safety protocols is critical when working with this compound to minimize the risk of exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
The use of a chemical fume hood or other appropriate exhaust ventilation is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosol formation.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[1]
-
Spills: In the event of a spill, safely clean it up as soon as possible.[1] Prevent the spilled material from entering drains, water courses, or the soil.[1]
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[1]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes.[1] Rinse the affected skin area thoroughly with plenty of soap and water.[1] Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
All unused this compound and waste materials contaminated with the compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.[2]
-
Contaminated disposable items such as gloves, bench liners, and empty containers should be collected in a designated, sealed waste container.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
